molecular formula C58H65F2N7O11S B12383187 SJF-8240

SJF-8240

Cat. No.: B12383187
M. Wt: 1106.2 g/mol
InChI Key: SCUZPTNDZHEHLB-ZWUDBOSPSA-N
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Description

SJF-8240 is a useful research compound. Its molecular formula is C58H65F2N7O11S and its molecular weight is 1106.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C58H65F2N7O11S

Molecular Weight

1106.2 g/mol

IUPAC Name

1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C58H65F2N7O11S/c1-35-51(79-34-63-35)37-10-8-36(9-11-37)32-62-53(70)45-29-41(68)33-67(45)54(71)52(57(2,3)4)66-50(69)19-27-76-24-6-23-75-25-7-26-77-49-31-44-42(30-48(49)74-5)46(18-22-61-44)78-47-17-16-40(28-43(47)60)65-56(73)58(20-21-58)55(72)64-39-14-12-38(59)13-15-39/h8-18,22,28,30-31,34,41,45,52,68H,6-7,19-21,23-27,29,32-33H2,1-5H3,(H,62,70)(H,64,72)(H,65,73)(H,66,69)/t41-,45+,52-/m1/s1

InChI Key

SCUZPTNDZHEHLB-ZWUDBOSPSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCCOCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCOCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)NC(=O)C7(CC7)C(=O)NC8=CC=C(C=C8)F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SJF-8240 on c-MET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF-8240 is a potent and specific degrader of the c-MET receptor tyrosine kinase, operating through the Proteolysis Targeting Chimera (PROTAC) technology. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, effects on cellular signaling, and methodologies for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in oncology drug discovery and development.

Core Mechanism of Action: PROTAC-mediated Degradation

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate the c-MET protein.[1][2] It achieves this through a tripartite structure:

  • A c-MET binding moiety: This "warhead" is derived from foretinib, a known inhibitor that binds to the ATP-binding site of the c-MET kinase domain.

  • An E3 Ubiquitin Ligase recruiting ligand: this compound incorporates a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]

  • A flexible linker: This chemical linker connects the c-MET binder and the VHL ligand, enabling the formation of a stable ternary complex.

The formation of this This compound-c-MET-VHL ternary complex brings the E3 ligase in close proximity to c-MET. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine residues on the c-MET protein, leading to its polyubiquitination. Polyubiquitinated c-MET is then recognized and degraded by the 26S proteasome, resulting in the selective removal of the c-MET protein from the cell.[1]

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cMET c-MET Protein SJF8240 This compound cMET->SJF8240 binds to Proteasome Proteasome cMET->Proteasome Targeted for Degradation VHL VHL E3 Ligase SJF8240->VHL recruits VHL->cMET Polyubiquitinates Proteasome->cMET Degrades Ub Ubiquitin

Figure 1: Mechanism of this compound-mediated c-MET degradation.

Impact on c-MET Signaling Pathways

The c-MET receptor, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion. The primary signaling axes activated by c-MET include the RAS/MAPK and PI3K/AKT/mTOR pathways.

By inducing the degradation of c-MET, this compound effectively abrogates the initiation of these downstream signals. A key observed effect of this compound is the potent inhibition of agonist-driven AKT phosphorylation, a critical node in the cell survival pathway.[1][2] This disruption of c-MET-mediated signaling underlies the anti-proliferative and pro-apoptotic effects of this compound in c-MET-dependent cancer cells.

HGF HGF cMET c-MET HGF->cMET activates RAS RAS cMET->RAS PI3K PI3K cMET->PI3K SJF8240 This compound SJF8240->cMET induces degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR phosphorylates mTOR->Proliferation

Figure 2: this compound intervention in the c-MET signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound in preclinical studies.

ParameterCell LineValueReference
IC50 GTL1666.7 nM[1]
DC50 METex14Δ-GFP2614 ± 115 nM[3]
Cell LineAssay MethodConcentration% c-MET DegradationReference
Hs746TImmunoblotting100 nMMaximal Degradation[4]
Hs746TImmunofluorescence1 µM~35%[4]
Hs746TFlow Cytometry1 µM~60%[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key in vitro assays.

Western Blotting for c-MET Degradation

This protocol allows for the quantification of total c-MET protein levels following treatment with this compound.

start Start cell_culture 1. Cell Seeding & Treatment with this compound start->cell_culture lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-c-MET) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescence Detection secondary_ab->detection analysis 9. Data Analysis (Densitometry) detection->analysis end End analysis->end

Figure 3: Western Blotting experimental workflow.

Protocol:

  • Cell Seeding and Treatment: Seed GTL16, A549, or Hs746T cells in 6-well plates at a density of 2-5 x 105 cells/well and allow to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 6 to 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-MET (e.g., Tocris, #AF276 or #MAB5694) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the c-MET signal to the loading control.

Immunofluorescence for c-MET Localization

This method visualizes the cellular localization and abundance of c-MET protein.

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described for Western Blotting.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against c-MET for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Flow Cytometry for c-MET Degradation

Flow cytometry provides a quantitative measure of c-MET degradation on a single-cell level.

Protocol:

  • Cell Treatment: Treat cells in suspension or adherent cells (detached with a non-enzymatic solution) with this compound.

  • Staining: Wash the cells and stain with a fluorophore-conjugated anti-c-MET antibody or an unconjugated primary antibody followed by a fluorescent secondary antibody.

  • Data Acquisition: Analyze the cells using a flow cytometer, acquiring data from at least 10,000 events per sample.

  • Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the c-MET signal.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Protocol:

  • Cell Seeding: Seed GTL16 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for 72 hours.

  • Staining: Fix the cells with methanol and stain with 0.5% crystal violet solution.

  • Solubilization: Solubilize the stain with a solution such as 10% acetic acid.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Off-Target Effects

The warhead of this compound, foretinib, is a multi-kinase inhibitor. Consequently, this compound has the potential to induce the degradation of other kinases. One study noted that a foretinib-based MET degrader led to the degradation of 9 other kinases.[3] This highlights the importance of comprehensive proteomic analyses to fully characterize the selectivity profile of this compound and to anticipate potential off-target effects in a therapeutic setting.

Conclusion

This compound represents a promising therapeutic strategy for c-MET-driven cancers by effectively inducing the degradation of this key oncoprotein. Its mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation, offers a distinct advantage over traditional kinase inhibition. The methodologies outlined in this guide provide a framework for the robust preclinical evaluation of this compound and other PROTAC molecules, facilitating their translation into novel cancer therapies. A thorough understanding of its on-target and potential off-target effects is crucial for its continued development and clinical application.

References

In-Depth Technical Guide to SJF-8240 PROTAC: Structure, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SJF-8240, a Proteolysis Targeting Chimera (PROTAC), detailing its chemical structure, mechanism of action, and the experimental protocols for its characterization. This compound is a potent and selective degrader of the c-Met receptor tyrosine kinase, a key target in cancer therapy.

Core Concepts of this compound

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate the c-Met protein. It is composed of three key components:

  • A c-Met binding moiety: This part of the molecule is derived from foretinib, a known inhibitor of the c-Met kinase.[1]

  • A von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand: This component recruits the VHL E3 ligase, a key enzyme in the protein degradation pathway.[2]

  • A chemical linker: This flexible chain connects the c-Met binder and the VHL ligand, enabling the formation of a ternary complex between c-Met and the VHL E3 ligase.

The formation of this ternary complex is the crucial step in the mechanism of action of this compound. Once the complex is formed, the VHL E3 ligase polyubiquitinates c-Met, marking it for degradation by the 26S proteasome. This targeted degradation of c-Met leads to the inhibition of its downstream signaling pathways, which are critical for cancer cell proliferation, survival, and metastasis.

Chemical Structure and Properties

The chemical structure of this compound is presented below.

Chemical Formula: C₅₈H₆₅F₂N₇O₁₁S[2]

Molecular Weight: 1106.24 g/mol [3]

IUPAC Name: N-(3-Fluoro-4-((7-(3-(3-(3-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-3-oxopropoxy)propoxy)propoxy)-6-methoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Cell LineAssay TypeEndpointValueReference(s)
GTL16Cell ProliferationIC₅₀66.7 nM[2][3]
MDA-MB-231p38α Degradation (4 hrs)IC₅₀50 nM[3]

Table 1: In Vitro Efficacy of this compound.

Cell LineTreatment TimeOutcomeReference(s)
In Vitro6 hoursDegrades c-MET[2]
Hs746TNot SpecifiedDegrades exon-14-deleted c-MET[2]
MDA-MB-23124 hoursDose-dependent decrease in c-Met levels[1]
A54924 hoursMaximal c-MET reduction at 100 nM-1 µM[4]
Hs746T24 hoursDose-dependent c-MET degradation[4][5]

Table 2: c-MET Degradation Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

c-MET Degradation Assay via Western Blotting

This protocol describes the assessment of c-MET protein degradation in cancer cell lines following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture human cancer cell lines (e.g., MDA-MB-231, A549, Hs746T) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for c-MET (e.g., from Cell Signaling Technology or R&D Systems, Catalog #AF276 or #MAB5694) overnight at 4°C.[2]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cells, such as the GTL16 gastric carcinoma cell line.

1. Cell Seeding:

  • Seed GTL16 cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to attach and grow overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Incubate the cells for a period of 72 hours.

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Analysis of AKT Phosphorylation

This protocol outlines the procedure to assess the effect of this compound on the downstream c-MET signaling pathway by measuring the phosphorylation of AKT.

1. Cell Treatment and Lysis:

  • Follow the same procedure for cell culture, treatment, and lysis as described in the c-MET degradation assay protocol. It is crucial to use phosphatase inhibitors in the lysis buffer.

2. Western Blotting:

  • Perform SDS-PAGE and protein transfer as previously described.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT) at Ser473 (e.g., from Cell Signaling Technology) overnight at 4°C.[6]

  • Following visualization of p-AKT, the membrane can be stripped and re-probed with an antibody for total AKT to assess the overall levels of the protein.

  • Normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT activation.

Visualizations

Mechanism of Action of this compound PROTAC

SJF-8240_Mechanism cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation This compound This compound (Foretinib-linker-VHL ligand) c-MET c-MET Protein This compound->c-MET Binds to c-MET VHL_E3 VHL E3 Ligase This compound->VHL_E3 Ternary_Complex c-MET :: this compound :: VHL Proteasome 26S Proteasome Degraded_c-MET Degraded c-MET (Peptides) Ub Ubiquitin Ubiquitination Polyubiquitination of c-MET c-MET_Signaling_Pathway cluster_downstream Downstream Signaling Cascades HGF HGF (Ligand) c-MET_Receptor c-MET Receptor HGF->c-MET_Receptor Binds & Activates PI3K PI3K c-MET_Receptor->PI3K RAS RAS c-MET_Receptor->RAS This compound This compound This compound->c-MET_Receptor Induces Degradation AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Motility AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Western_Blot_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment with this compound Start->Cell_Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-c-MET) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis End End Analysis->End

References

SJF-8240: A VHL-Recruiting PROTAC for Targeted c-Met Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SJF-8240 is a pioneering Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of the c-Met receptor tyrosine kinase. As a heterobifunctional molecule, this compound comprises the c-Met inhibitor foretinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This molecule effectively hijacks the cell's natural protein disposal machinery to selectively eliminate c-Met, a key driver in various cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a summary of its synthesis.

Introduction

The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes such as proliferation, motility, and morphogenesis. However, aberrant c-Met signaling through overexpression, mutation, or amplification is a well-documented oncogenic driver in a multitude of human cancers, including those of the lung, liver, and stomach.[1] Traditional therapeutic strategies have focused on the development of small molecule kinase inhibitors that block the ATP-binding site of c-Met. While effective, these inhibitors can be limited by the development of resistance and the potential for "kinome rewiring," where inhibition of one kinase leads to the compensatory activation of others.

Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic paradigm by inducing the degradation of a target protein rather than its inhibition. This event-driven pharmacology allows for substoichiometric, catalytic activity and can lead to a more profound and durable biological response. This compound (also reported as PROTAC 7 and compound 1 in seminal literature) is a VHL-recruiting PROTAC that has been instrumental in demonstrating the feasibility of targeting receptor tyrosine kinases for degradation.

Mechanism of Action

This compound operates by inducing the formation of a ternary complex between c-Met and the VHL E3 ubiquitin ligase. The foretinib warhead of this compound binds to the intracellular kinase domain of c-Met, while the VHL ligand moiety recruits the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of c-Met by the E3 ligase, marking it for recognition and subsequent degradation by the 26S proteasome. This process effectively eliminates the entire c-Met protein, including its kinase and scaffolding functions, leading to the inhibition of downstream signaling pathways.

cluster_0 This compound Mediated c-Met Degradation This compound This compound Ternary Complex c-Met : this compound : VHL This compound->Ternary Complex Binds c-Met c-Met c-Met->Ternary Complex Binds VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Binds Poly-ubiquitinated c-Met c-Met-(Ub)n Ternary Complex->Poly-ubiquitinated c-Met Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Poly-ubiquitinated c-Met 26S Proteasome 26S Proteasome Poly-ubiquitinated c-Met->26S Proteasome Recognition Degraded c-Met Peptide Fragments 26S Proteasome->Degraded c-Met Degradation

Caption: Mechanism of this compound action.

Quantitative Data

Cellular Activity
Cell LineAssay TypeParameterValueReference
GTL16Cell ProliferationIC5066.7 nM[1]
METex14Δ-GFP HEK293c-Met DegradationDC502614 ± 115 nM
Selectivity Profile

This compound, being based on the multi-kinase inhibitor foretinib, has the potential to bind to numerous kinases. However, PROTAC-mediated degradation often exhibits a higher degree of selectivity than the binding affinity of the warhead alone. In a study profiling the degradation of 54 kinases known to bind foretinib, this compound induced the degradation of only 9 of these kinases in MDA-MB-231 cells. This demonstrates that not all binding events translate into productive degradation, highlighting an additional layer of specificity inherent to the PROTAC modality.

Signaling Pathways

The degradation of c-Met by this compound leads to the inhibition of downstream signaling cascades that are critical for cancer cell survival and proliferation. Key among these is the PI3K/AKT pathway. This compound has been shown to inhibit agonist-driven AKT phosphorylation, a downstream effector of c-Met signaling.

cluster_1 c-Met Signaling and Inhibition by this compound HGF HGF c-Met c-Met HGF->c-Met Activates PI3K PI3K c-Met->PI3K AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT Cell Survival & Proliferation Cell Survival & Proliferation p-AKT->Cell Survival & Proliferation This compound This compound This compound->c-Met Degrades

Caption: Inhibition of c-Met signaling by this compound.

Experimental Protocols

Western Blotting for c-Met Degradation
  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, Hs746T) in complete growth medium and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or DMSO as a vehicle control for the desired time period (e.g., 6, 12, 24 hours).

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Met overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Synthesis

The synthesis of this compound involves the coupling of a foretinib derivative, a linker, and a VHL ligand. A representative synthetic approach involves the preparation of an amine-functionalized foretinib analogue, which is then coupled to a carboxylic acid-functionalized linker. The resulting intermediate is then conjugated to a VHL ligand to yield the final PROTAC molecule. The specific details of the multi-step synthesis are proprietary and can be found in the primary literature.

Experimental Workflow

The evaluation of a novel PROTAC such as this compound follows a logical and systematic workflow to characterize its biochemical and cellular activity.

cluster_2 This compound Evaluation Workflow Synthesis Synthesis Biochemical Assays Biochemical Assays (Binding Affinity) Synthesis->Biochemical Assays Cellular Assays Cellular Assays (Degradation, Proliferation) Biochemical Assays->Cellular Assays Selectivity Profiling Selectivity Profiling Cellular Assays->Selectivity Profiling In Vivo Studies In Vivo Studies (PK, Efficacy) Selectivity Profiling->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

Caption: A typical workflow for PROTAC evaluation.

Conclusion

This compound is a valuable chemical probe for studying the biological consequences of c-Met degradation and serves as a foundational example of a VHL-recruiting PROTAC targeting a receptor tyrosine kinase. Its ability to induce potent and selective degradation of c-Met, leading to the inhibition of downstream signaling and cell proliferation, underscores the potential of targeted protein degradation as a therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its analogues is warranted to fully assess its therapeutic potential.

References

The Foretinib Component of SJF-8240: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of foretinib, a multi-kinase inhibitor, and its integral role as the targeting component of the SJF-8240 PROTAC® (Proteolysis Targeting Chimera). This compound leverages the specific binding affinity of foretinib for the c-MET receptor tyrosine kinase to induce its targeted degradation. This document details the mechanism of action of both foretinib and this compound, presents key quantitative data, outlines detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Foretinib: A Multi-Kinase Inhibitor

Foretinib (also known as GSK1363089 or XL880) is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary targets are the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are critical drivers of tumor growth, angiogenesis, and metastasis.[1][2] Foretinib also demonstrates inhibitory activity against other RTKs, including RON, TIE-2, AXL, and FLT-3.[3] By binding to the kinase domain of these receptors, foretinib blocks their autophosphorylation and subsequent activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and migration.[1][2][4]

This compound: A Foretinib-Based PROTAC®

This compound is a PROTAC® that consists of the c-MET inhibitor foretinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This bifunctional molecule is designed to induce the degradation of the c-MET protein.[5][6] The foretinib component of this compound binds to the c-MET receptor, while the VHL ligand recruits the VHL E3 ligase. This proximity induces the polyubiquitination of c-MET, marking it for degradation by the proteasome.[1][7] This degradation mechanism offers a distinct advantage over simple inhibition, as it can lead to a more sustained and potent suppression of c-MET signaling. This compound has been shown to effectively degrade c-MET, including exon-14-deleted mutants, inhibit agonist-driven AKT phosphorylation, and suppress the proliferation of cancer cells.[5]

Quantitative Data

Foretinib Kinase Inhibition Profile
KinaseIC50 (nM)
c-MET0.4
KDR (VEGFR2)0.9
RON3
AXL-
TIE-2-
FLT-3-
c-Kit-
PDGFRβ-
Note: '-' indicates that while inhibition is reported, specific IC50 values were not consistently available across the reviewed literature.
Foretinib Anti-Proliferative Activity
Cell LineCancer TypeIC50 (µM)
MKN-45Gastric Adenocarcinoma~0.1
KATO-IIIGastric Adenocarcinoma~0.1
SNU-1Gastric Adenocarcinoma>1
Capan-2Pancreatic Cancer~5
Panc-1Pancreatic Cancer>5
Mia-Paca-2Pancreatic Cancer>5
T98GGlioblastoma4.66 ± 0.29
U87MGGlioblastoma29.99 ± 1.31
This compound Anti-Proliferative Activity
Cell LineCancer TypeIC50 (nM)
GTL16Gastric Carcinoma66.7

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of foretinib or this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Foretinib or this compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8][9]

Western Blot Analysis for c-MET Degradation

This protocol is used to detect the levels of c-MET protein in cells following treatment with this compound to assess protein degradation.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-c-MET, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]

  • SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-MET antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities using densitometry software.[10][11]

AKT Phosphorylation Assay (via Western Blot)

This protocol is used to assess the effect of foretinib or this compound on the phosphorylation of AKT, a downstream effector of c-MET signaling.

Materials:

  • Same as Western Blot Analysis, with the addition of:

  • Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT)

  • HGF (Hepatocyte Growth Factor)

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat with foretinib or this compound for a specified time, then stimulate with HGF (e.g., 100 ng/mL) for 15-30 minutes before lysis.

  • Cell Lysis, Protein Quantification, SDS-PAGE, and Protein Transfer: Follow steps 2-4 from the Western Blot protocol.

  • Immunoblotting:

    • Block the membrane and incubate with the primary anti-phospho-AKT antibody.

    • Follow the washing and secondary antibody incubation steps.

  • Detection and Analysis: Detect the signal as described previously. Strip the membrane and re-probe with an anti-total-AKT antibody to normalize for protein loading.[12]

Visualizations

Foretinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K Activates RAS RAS cMET->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Foretinib Foretinib Foretinib->cMET Inhibits Autophosphorylation

Caption: Foretinib inhibits HGF-induced c-MET signaling pathways.

SJF8240_PROTAC_Mechanism cluster_components SJF8240 This compound Ternary_Complex Ternary Complex (c-MET :: this compound :: VHL) SJF8240->Ternary_Complex cMET c-MET (Target Protein) cMET->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of c-MET Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation c-MET Degradation Proteasome->Degradation

Caption: Mechanism of action for the this compound PROTAC.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

References

The Role of SJF-8240 in c-MET Polyubiquitination: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-MET receptor tyrosine kinase, a critical driver in various malignancies, is a prime target for therapeutic intervention. Traditional kinase inhibitors have shown clinical efficacy, but resistance mechanisms often limit their long-term benefit. A novel therapeutic strategy, targeted protein degradation, offers a promising alternative. This technical guide provides a comprehensive overview of SJF-8240, a Proteolysis Targeting Chimera (PROTAC) designed to induce the polyubiquitination and subsequent proteasomal degradation of c-MET. We will delve into the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the critical pathways and workflows involved in the study of this compound.

Introduction to this compound: A c-MET PROTAC Degrader

This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal machinery to eliminate the c-MET protein. It achieves this by simultaneously binding to both the c-MET protein and an E3 ubiquitin ligase.

Molecular Composition:

  • c-MET Ligand: this compound incorporates a derivative of foretinib , a potent inhibitor that binds to the ATP-binding pocket of the c-MET kinase domain.

  • E3 Ligase Recruiter: The other end of the molecule features a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex .[1]

  • Linker: A chemical linker connects the c-MET ligand and the VHL ligand, optimizing the formation of a stable ternary complex between c-MET and the VHL E3 ligase.

This tripartite association brings the E3 ligase in close proximity to c-MET, facilitating the transfer of ubiquitin molecules to the c-MET protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the c-MET protein.

Quantitative Data on this compound Activity

The efficacy of this compound has been characterized through various in vitro studies. The following tables summarize the key quantitative findings.

ParameterCell LineValueReference
IC50 (Cell Proliferation) GTL1666.7 nM[1]
DC50 (c-MET Degradation) METex14Δ-GFP HEK2932614 ± 115 nM[2]
Time to c-MET Degradation In vitro< 6 hours[1]

Table 1: In Vitro Efficacy of this compound

LigandTargetBinding Affinity (Kd)Reference
ForetinibMET [D1228N]7.16 x 10⁻⁸ M
ForetinibMET kinase0.96 nM

Table 2: Binding Affinity of the c-MET Ligand (Foretinib)

Dose-Response and Time-Course Data:

Signaling Pathways and Mechanism of Action

The c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell proliferation, survival, migration, and invasion.

cMET_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cMET c-MET RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMET->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMET->STAT3 HGF HGF HGF->cMET Binds Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration STAT3->Migration

Caption: The c-MET signaling pathway initiated by HGF binding.

Mechanism of this compound-mediated c-MET Degradation

This compound acts by inducing the formation of a ternary complex, which leads to the ubiquitination and degradation of c-MET.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation SJF8240 This compound VHL VHL E3 Ligase SJF8240->VHL cMET c-MET cMET->SJF8240 PolyUb_cMET Polyubiquitinated c-MET VHL->PolyUb_cMET Polyubiquitination Ub Ubiquitin Ub->VHL Proteasome 26S Proteasome PolyUb_cMET->Proteasome Recognition Degraded_cMET Degraded c-MET (Peptides) Proteasome->Degraded_cMET Degradation

Caption: Mechanism of this compound-induced c-MET degradation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment
  • Cell Lines: GTL16 (gastric carcinoma), Hs746T (gastric carcinoma with MET exon 14 deletion), or other relevant cell lines expressing c-MET.

  • Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired concentrations in fresh culture medium. Treat cells for the indicated times and concentrations.

Western Blotting for c-MET Degradation

This protocol is used to assess the levels of c-MET protein following treatment with this compound.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-c-MET, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis

Caption: Workflow for Western Blot analysis of c-MET degradation.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an 8% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against c-MET overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the c-MET signal to the loading control.

Immunoprecipitation for c-MET Polyubiquitination

This protocol is used to isolate c-MET and detect its polyubiquitination status.

  • Cell Lysis: Lyse cells as described for Western blotting, but use a lysis buffer containing deubiquitinase inhibitors (e.g., NEM and PR-619) to preserve ubiquitin chains.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.

    • Incubate the pre-cleared lysates with an anti-c-MET antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting as described above, using an anti-ubiquitin antibody to detect the polyubiquitin chains on c-MET. A high molecular weight smear indicates polyubiquitination.

In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of this compound to induce c-MET ubiquitination by the VHL E3 ligase complex.

  • Reaction Components:

    • Recombinant human E1 ubiquitin-activating enzyme

    • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

    • Recombinant VHL-ElonginB-ElonginC (VBC) complex

    • Recombinant c-MET protein (or its kinase domain)

    • Ubiquitin

    • ATP

    • This compound

    • Ubiquitination reaction buffer

  • Reaction Setup:

    • Combine the E1, E2, VBC complex, c-MET, ubiquitin, and this compound in the reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Analyze the reaction products by Western blotting using an anti-c-MET antibody to detect the ubiquitinated forms of c-MET, which will appear as higher molecular weight bands.

Conclusion

This compound represents a promising therapeutic agent that effectively induces the polyubiquitination and subsequent proteasomal degradation of the oncoprotein c-MET. This in-depth technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided diagrams of the relevant signaling pathways and experimental workflows serve as valuable visual aids for researchers in the field. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential resistance mechanisms will be crucial for the clinical translation of this compound and other c-MET-targeting PROTACs. This guide serves as a foundational resource for scientists and drug development professionals working to advance this innovative therapeutic modality.

References

The Core Principles of SJF-8240 Induced Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF-8240 is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed for the targeted degradation of the c-Met receptor tyrosine kinase, a protein implicated in the progression of various cancers. This technical guide elucidates the fundamental principles of this compound's mechanism of action, detailing its molecular components, the signaling pathways it hijacks, and the experimental methodologies used to characterize its activity.

Introduction to Targeted Protein Degradation and this compound

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] PROTACs are the vanguard of this approach, acting as molecular bridges to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2]

This compound is a PROTAC specifically designed to induce the degradation of c-Met.[3] It achieves this by covalently linking a c-Met inhibitor, foretinib, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This dual-binding capability allows this compound to effectively hijack the VHL E3 ligase to tag c-Met for destruction.

Mechanism of Action: The PROTAC-Induced Ternary Complex

The cornerstone of this compound's activity is the formation of a ternary complex, a transient structure composed of this compound, the target protein (c-Met), and the recruited E3 ubiquitin ligase (VHL).[2] This induced proximity is the critical event that initiates the degradation cascade.

The process can be broken down into the following key steps:

  • Binding to Target and E3 Ligase: this compound, being a heterobifunctional molecule, possesses two distinct warheads. One end, the foretinib moiety, binds to the kinase domain of the c-Met protein.[4] The other end binds to the VHL E3 ligase.[3]

  • Ternary Complex Formation: The simultaneous binding of this compound to both c-Met and VHL brings the two proteins into close proximity, forming a c-Met:this compound:VHL ternary complex.[2]

  • Ubiquitination of the Target Protein: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the c-Met protein. This results in the formation of a polyubiquitin chain on c-Met.

  • Proteasomal Recognition and Degradation: The polyubiquitinated c-Met is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the c-Met protein into small peptides, while the ubiquitin molecules are recycled.

  • Catalytic Cycle: A key feature of PROTACs like this compound is their catalytic nature. After the degradation of the target protein, this compound is released and can engage another c-Met and VHL molecule, initiating a new cycle of degradation.[2]

SJF-8240_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation cMet c-Met (Target Protein) Ternary_Complex c-Met : this compound : VHL (Ternary Complex) cMet->Ternary_Complex Binds SJF8240 This compound SJF8240->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Binds Ub_cMet Poly-ubiquitinated c-Met Ternary_Complex->Ub_cMet Ubiquitination Recycled_SJF8240 This compound (Recycled) Ternary_Complex->Recycled_SJF8240 Release Proteasome 26S Proteasome Ub_cMet->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1. Mechanism of this compound induced c-Met degradation.

Quantitative Data on this compound Activity

The efficacy of this compound is quantified by several key parameters, including its half-maximal inhibitory concentration (IC50) for cell proliferation and its half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for the target protein.

ParameterCell LineValueReference
IC50 GTL16 (gastric cancer)66.7 nM[3][5]
IC50 MDA-MB-231 (breast cancer)50 nM[5]
DC50 METex14Δ-GFP HEK2932614 ± 115 nM[6]

Note: DC50 and Dmax values for c-Met degradation by this compound in various cell lines are not extensively reported in the public domain. The provided DC50 is for a MET exon 14 skipping mutant.

Experimental Protocols

The characterization of this compound involves a series of in vitro and cell-based assays to confirm its mechanism of action and quantify its potency and selectivity.

Western Blotting for c-Met Degradation

This is the most direct method to visualize and quantify the reduction of c-Met protein levels following this compound treatment.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells (e.g., GTL16, MDA-MB-231) at an appropriate density. Treat with varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for c-Met overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of c-Met degradation relative to the vehicle control.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Densitometry Analysis G->H

Figure 2. Workflow for Western Blot analysis of protein degradation.
In-Cell Ubiquitination Assay

This assay confirms that the degradation of c-Met is mediated by the ubiquitin-proteasome system.

Protocol Outline:

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.

  • Cell Lysis: Lyse cells under denaturing conditions to disrupt protein-protein interactions.

  • Immunoprecipitation: Immunoprecipitate c-Met from the cell lysates using an anti-c-Met antibody conjugated to beads.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated c-Met.

Cell Viability Assay

This assay measures the effect of c-Met degradation on cell proliferation and viability.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a defined period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Ternary Complex Formation Assays

These biophysical assays are used to directly measure the formation and stability of the c-Met:this compound:VHL ternary complex. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.[7]

SPR Protocol Outline:

  • Immobilization: Immobilize either the VHL E3 ligase or the c-Met protein onto the surface of an SPR sensor chip.

  • Binding Analysis:

    • Inject this compound over the surface to measure its binary interaction with the immobilized protein.

    • Inject a pre-incubated mixture of this compound and the other protein partner (the one not immobilized) to measure the formation of the ternary complex.

  • Data Analysis: Analyze the binding sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity of ternary complex formation.

Ternary_Complex_Formation_Logic SJF8240 This compound Ternary_Complex c-Met : this compound : VHL SJF8240->Ternary_Complex cMet c-Met cMet->Ternary_Complex VHL VHL VHL->Ternary_Complex

Figure 3. Logical relationship of ternary complex formation.

Conclusion

This compound exemplifies the power of targeted protein degradation as a therapeutic modality. By hijacking the VHL E3 ligase, it effectively induces the proteasomal degradation of the oncoprotein c-Met. Understanding the core principles of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is crucial for its application in research and the development of next-generation protein degraders. This technical guide provides a foundational understanding for professionals in the field to effectively utilize and build upon the science of targeted protein degradation.

References

SJF-8240: A Technical Guide to a c-MET PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SJF-8240, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the c-MET receptor tyrosine kinase. This document details its molecular characteristics, mechanism of action, and the experimental protocols utilized for its characterization.

Core Molecular and Physicochemical Data

This compound is a synthetic molecule designed to target c-MET for degradation. Its key quantitative properties are summarized below.

PropertyValueReference(s)
Molecular Weight 1106.25 g/mol [1][2]
Chemical Formula C₅₈H₆₅F₂N₇O₁₁S[1][2]
CAS Number 2230821-68-6

Mechanism of Action: Targeted Degradation of c-MET

This compound functions as a heterobifunctional molecule, simultaneously binding to the target protein (c-MET) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of c-MET, marking it for degradation by the proteasome.

Specifically, this compound is comprised of:

  • A c-MET inhibitor moiety , foretinib, which provides selectivity for the c-MET kinase.

  • A von Hippel-Lindau (VHL) E3 ligase recruiting ligand .

  • A linker that connects the c-MET inhibitor and the VHL ligand.

The formation of a ternary complex between c-MET, this compound, and VHL is the critical step that leads to the polyubiquitination and subsequent degradation of c-MET. This degradation has been observed to occur within 6 hours in vitro.[1]

Signaling Pathway

The degradation of c-MET by this compound leads to the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival. Key among these is the PI3K/AKT pathway. By degrading c-MET, this compound prevents its agonist-driven phosphorylation, which in turn inhibits the phosphorylation of AKT. This disruption of the c-MET/AKT signaling axis is a primary mechanism of its anti-proliferative effects.

SJF_8240_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream cMET c-MET Proteasome Proteasome cMET->Proteasome Degradation AKT AKT cMET->AKT Activates SJF8240 This compound SJF8240->cMET Binds VHL VHL E3 Ligase SJF8240->VHL Recruits VHL->cMET Ubiquitination Proliferation Cell Proliferation Proteasome->Proliferation Inhibition Ub Ubiquitin pAKT p-AKT AKT->pAKT Phosphorylation pAKT->Proliferation Promotes

This compound Mechanism of Action and Downstream Effects.

Experimental Protocols

The following sections outline the generalized methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory practices and information from publications citing this compound.

Western Blotting for c-MET Degradation

This protocol is designed to quantify the reduction in c-MET protein levels following treatment with this compound.

1. Cell Culture and Treatment:

  • Seed cells (e.g., GTL16, Hs746T, A549) in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody against c-MET overnight at 4°C.

  • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize c-MET levels to the loading control.

Western_Blot_Workflow start Cell Seeding treatment This compound Treatment start->treatment 24h lysis Cell Lysis treatment->lysis 6-24h quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer immunoblotting Immunoblotting transfer->immunoblotting detection Signal Detection immunoblotting->detection analysis Data Analysis detection->analysis

Workflow for Western Blot Analysis of c-MET Degradation.
Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

1. Cell Seeding:

  • Seed cells (e.g., GTL16) in a 96-well plate at an appropriate density.

  • Allow cells to adhere and grow for 24 hours.

2. Compound Treatment:

  • Treat cells with a serial dilution of this compound. Include a vehicle-only control.

3. Incubation:

  • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

4. Viability Reagent Addition:

  • Add a cell viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue) to each well.

  • Incubate according to the manufacturer's instructions to allow for the conversion of the substrate by metabolically active cells.

5. Data Acquisition:

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

6. Data Analysis:

  • Normalize the data to the vehicle-treated control wells.

  • Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Immunofluorescence for c-MET Localization

This method visualizes the cellular localization and quantity of c-MET protein.

1. Cell Culture and Treatment:

  • Grow cells on glass coverslips in a 24-well plate.

  • Treat with this compound or vehicle control for the desired time.

2. Fixation and Permeabilization:

  • Wash cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Incubate with a primary antibody against c-MET overnight at 4°C.

  • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI.

4. Imaging:

  • Mount the coverslips onto microscope slides.

  • Image the cells using a fluorescence or confocal microscope.

5. Image Analysis:

  • Analyze the images to assess the intensity and localization of the c-MET signal.

Flow Cytometry for c-MET Degradation

Flow cytometry provides a quantitative measure of c-MET protein levels on a single-cell basis.

1. Cell Preparation and Treatment:

  • Culture cells in suspension or detach adherent cells.

  • Treat cells with this compound or vehicle control.

2. Staining:

  • For surface c-MET, stain live cells with a primary antibody against an extracellular epitope of c-MET, followed by a fluorescently-labeled secondary antibody.

  • For total c-MET, fix and permeabilize the cells before staining with the primary and secondary antibodies.

3. Data Acquisition:

  • Analyze the cells using a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000 cells).

4. Data Analysis:

  • Gate on the cell population of interest.

  • Quantify the mean fluorescence intensity (MFI) of the c-MET signal in the treated versus control samples to determine the percentage of degradation.

References

The PROTAC Degrader SJF-8240: A Technical Overview of its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF-8240 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the c-MET receptor tyrosine kinase. By hijacking the cellular ubiquitin-proteasome system, this compound offers a novel therapeutic modality for cancers dependent on aberrant c-MET signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on downstream signaling pathways, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a heterobifunctional molecule that comprises a ligand for the c-MET protein, the multi-kinase inhibitor foretinib, connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design facilitates the formation of a ternary complex between c-MET and the VHL E3 ligase, leading to the polyubiquitination of c-MET and its subsequent degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.

Mechanism of Action

The primary mechanism of action of this compound involves the recruitment of the VHL E3 ligase to the c-MET receptor, inducing its ubiquitination and proteasomal degradation. This targeted degradation of c-MET disrupts the activation of its downstream signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

cluster_0 This compound Action This compound This compound c-MET c-MET This compound->c-MET Binds VHL E3 Ligase VHL E3 Ligase This compound->VHL E3 Ligase Recruits Ternary Complex Ternary Complex c-MET->Ternary Complex VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Figure 1: Mechanism of this compound-mediated c-MET degradation.

Effect on Downstream Signaling Pathways

The c-MET receptor, upon activation by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling cascades, most notably the RAS/MAPK (ERK) and PI3K/AKT pathways. These pathways are integral to cell growth, proliferation, and survival. By degrading c-MET, this compound effectively inhibits the activation of these critical signaling nodes.

Research has demonstrated that this compound treatment leads to a reduction in the phosphorylation of both AKT and ERK (MAPK) in cancer cell lines[1]. This indicates a comprehensive shutdown of the c-MET signaling axis.

cluster_1 c-MET Signaling HGF HGF c-MET c-MET HGF->c-MET Activates RAS RAS c-MET->RAS PI3K PI3K c-MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival AKT AKT PI3K->AKT AKT->Proliferation/Survival This compound This compound This compound->c-MET Degrades Cell Seeding Cell Seeding Adherence/Growth Adherence/Growth Cell Seeding->Adherence/Growth Treatment (this compound/DMSO) Treatment (this compound/DMSO) Adherence/Growth->Treatment (this compound/DMSO) Incubation (24h) Incubation (24h) Treatment (this compound/DMSO)->Incubation (24h) Cell Lysis/Fixation Cell Lysis/Fixation Incubation (24h)->Cell Lysis/Fixation Western Blot Western Blot Cell Lysis/Fixation->Western Blot Immunofluorescence Immunofluorescence Cell Lysis/Fixation->Immunofluorescence Flow Cytometry Flow Cytometry Cell Lysis/Fixation->Flow Cytometry

References

Methodological & Application

Application Notes and Protocols for SJF-8240-mediated c-MET Degradation in GTL16 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

SJF-8240 is a potent and specific proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the c-MET proto-oncogene protein.[1][2][3] As a heterobifunctional molecule, this compound comprises a ligand that binds to the c-MET receptor tyrosine kinase and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This dual binding facilitates the formation of a ternary complex, leading to the polyubiquitination and subsequent proteasomal degradation of c-MET.[1]

The GTL16 human gastric adenocarcinoma cell line is characterized by the amplification and overexpression of the c-MET gene, making it a valuable in vitro model for studying c-MET-dependent cancer biology and for evaluating the efficacy of c-MET-targeting therapeutics. This document provides detailed protocols for utilizing this compound to induce c-MET degradation in GTL16 cells, including cell culture, drug treatment, and methods for assessing c-MET protein levels and cell viability.

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism to induce the degradation of the c-MET protein. The molecule consists of the c-MET inhibitor foretinib linked to a VHL E3 ligase ligand.[2] By simultaneously binding to both c-MET and VHL, this compound brings the E3 ligase into close proximity with the c-MET protein. This proximity allows for the transfer of ubiquitin molecules from the E3 ligase to c-MET, marking it for degradation by the proteasome. This targeted degradation approach offers a powerful alternative to traditional small molecule inhibition.

SJF_8240_Mechanism cluster_Cell Cell SJF_8240 This compound Ternary_Complex c-MET-SJF-8240-VHL Ternary Complex SJF_8240->Ternary_Complex Binds to cMET c-MET Protein cMET->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Polyubiquitinated_cMET Polyubiquitinated c-MET Ternary_Complex->Polyubiquitinated_cMET Facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated_cMET Polyubiquitination Proteasome Proteasome Polyubiquitinated_cMET->Proteasome Targeted for Degradation Degraded_cMET Degraded c-MET (Amino Acids) Proteasome->Degraded_cMET Degrades

Caption: Mechanism of this compound-induced c-MET degradation.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/AKT cascades, are crucial for cell proliferation, survival, migration, and invasion. In cancer cells with c-MET amplification, such as GTL16, this pathway is constitutively active, driving tumor growth and progression.

cMET_Signaling cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMET_receptor c-MET Receptor HGF->cMET_receptor Binds & Activates RAS RAS cMET_receptor->RAS PI3K PI3K cMET_receptor->PI3K STAT3 STAT3 cMET_receptor->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Invasion Invasion AKT->Invasion mTOR->Survival STAT3->Proliferation STAT3->Migration

Caption: Overview of the c-MET signaling pathway.

Experimental Protocols

GTL16 Cell Culture

Materials:

  • GTL16 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well and 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture GTL16 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For subculturing, aspirate the old medium and wash the cells once with PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed cells into new flasks or plates at the desired density.

This compound Treatment for c-MET Degradation (Western Blot Analysis)

Materials:

  • GTL16 cells

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Complete growth medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-MET, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed GTL16 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Aspirate the medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate for the desired time points (e.g., 2, 4, 6, 8, 12, 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against c-MET and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Cell Viability Assay (MTT Assay)

Materials:

  • GTL16 cells

  • This compound

  • 96-well plates

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed GTL16 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Quantitative Data

This compound Activity in GTL16 Cells
ParameterValueReference
Cell Line GTL16 (Human Gastric Adenocarcinoma)N/A
Target Protein c-METN/A
This compound IC₅₀ (Proliferation) 66.7 nM[1][2][3]
Representative c-MET Degradation Data in GTL16 Cells*

Dose-Response (24-hour treatment)

This compound Concentration (nM)% c-MET Remaining (Normalized to Vehicle)
0 (Vehicle)100%
185%
1050%
10015%
100020% (Hook Effect)

Time-Course (100 nM this compound)

Time (hours)% c-MET Remaining (Normalized to 0h)
0100%
270%
440%
620%
1215%
2415%

*Note: The quantitative data for c-MET degradation is representative and based on typical PROTAC behavior and data from other cell lines treated with this compound, as specific quantitative western blot data for GTL16 cells was not available in the public domain at the time of this writing.

Experimental Workflow

Experimental_Workflow cluster_assays Assays start Start cell_culture GTL16 Cell Culture start->cell_culture seeding Seed Cells in Plates (6-well or 96-well) cell_culture->seeding treatment Treat with this compound (Dose-Response / Time-Course) seeding->treatment western_blot Western Blot for c-MET Degradation treatment->western_blot mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Data Analysis (Densitometry / Absorbance) western_blot->data_analysis mtt_assay->data_analysis results Results (Degradation Profile / IC50) data_analysis->results end End results->end

Caption: Workflow for assessing this compound in GTL16 cells.

References

Application Notes and Protocols: Utilizing SJF-8240 for Targeted Degradation of Exon-14 Deleted c-MET in Hs746T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of SJF-8240, a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of the c-MET receptor tyrosine kinase, in the context of gastric cancer cells harboring a c-MET exon-14 deletion. The Hs746T cell line, which possesses both c-MET gene amplification and an exon-14 skipping mutation, serves as a key in vitro model system. This document outlines the molecular background, experimental protocols for cell culture, viability assays, and protein degradation analysis, and presents relevant data in a structured format to facilitate research and development of targeted cancer therapeutics.

Introduction

The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility. Aberrant c-MET signaling, driven by gene amplification, mutations, or overexpression, is a known oncogenic driver in various cancers, including gastric cancer. A specific alteration, the deletion of exon 14 in the c-MET gene, leads to the loss of a critical regulatory domain containing the Casitas B-lineage lymphoma (Cbl) E3 ubiquitin ligase binding site. This impairment of ubiquitin-mediated degradation results in prolonged c-MET signaling and oncogenic addiction. The Hs746T gastric carcinoma cell line is characterized by both c-MET amplification and a splice site mutation causing exon 14 deletion, leading to constitutively active c-MET signaling.[1]

This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of c-MET. It is a heterobifunctional molecule that consists of a ligand for c-MET (derived from the inhibitor foretinib) connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By simultaneously binding to both c-MET and VHL, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination and subsequent proteasomal degradation of the c-MET protein.[3] This mechanism of action offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby potentially overcoming resistance mechanisms associated with kinase domain mutations. In Hs746T cells, this compound has been shown to induce the degradation of the exon-14 deleted c-MET.[2]

Data Presentation

Table 1: In Vitro Activity of this compound
Cell Linec-MET StatusCompoundEndpointIC50 / Effective ConcentrationReference
GTL16c-MET AmplificationThis compoundCell Proliferation66.7 nM[2][4]
Hs746Tc-MET Amplification, Exon-14 DeletionThis compoundc-MET DegradationMaximal degradation at 100 nM (Hook effect observed at higher concentrations)[5]

Experimental Protocols

Hs746T Cell Culture

Materials:

  • Hs746T cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture Hs746T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and re-plate at a suitable density.

Cell Viability Assay (MTT Assay)

Materials:

  • Hs746T cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed Hs746T cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for c-MET Degradation

Materials:

  • Hs746T cells

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-MET, anti-phospho-c-MET (Tyr1234/1235), anti-AKT, anti-phospho-AKT, anti-ERK1/2, anti-phospho-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Protocol:

  • Seed Hs746T cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound for the indicated times (e.g., 6, 12, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the extent of c-MET degradation and the effect on downstream signaling.

Visualizations

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_degradation PROTAC-mediated Degradation HGF HGF cMET_receptor c-MET Receptor (Exon-14 Deleted) HGF->cMET_receptor activates PI3K PI3K cMET_receptor->PI3K RAS RAS cMET_receptor->RAS Proteasome Proteasome cMET_receptor->Proteasome degraded AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SJF_8240 This compound SJF_8240->cMET_receptor binds VHL VHL E3 Ligase SJF_8240->VHL recruits VHL->cMET_receptor ubiquitinates

Caption: c-MET signaling and this compound mechanism.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Start with Hs746T cells culture Culture in DMEM + 10% FBS start->culture passage Subculture cells culture->passage seed Seed cells in plates passage->seed treat Treat with this compound (various concentrations and times) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis treat->western ic50 Calculate IC50 viability->ic50 degradation Quantify Protein Degradation western->degradation

Caption: Experimental workflow for this compound in Hs746T cells.

References

Application Notes and Protocols for Determining c-MET Levels Following SJF-8240 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF-8240 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the c-MET receptor tyrosine kinase.[1] As a PROTAC, this compound is a heterobifunctional molecule that comprises the c-MET inhibitor foretinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This dual-binding capacity enables the recruitment of the VHL E3 ligase to c-MET, leading to its polyubiquitination and subsequent degradation by the proteasome. The degradation of c-MET by this compound has been shown to inhibit downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, and suppress the proliferation of cancer cells.[2][3][4] These application notes provide a detailed protocol for utilizing Western blot to quantify the degradation of c-MET in response to this compound treatment.

Mechanism of Action of this compound

This compound operates by hijacking the cell's natural protein disposal system to specifically target and eliminate the c-MET protein. The foretinib component of this compound binds to the c-MET protein, while the VHL ligand component recruits the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of c-MET, marking it for degradation by the 26S proteasome. This degradation mechanism is distinct from traditional kinase inhibitors which only block the protein's function.

SJF_8240_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation c-MET c-MET This compound This compound c-MET->this compound binds (Foretinib moiety) VHL E3 Ligase VHL E3 Ligase This compound->VHL E3 Ligase recruits (VHL ligand) Poly-Ub c-MET Poly-ubiquitinated c-MET VHL E3 Ligase->Poly-Ub c-MET Ubiquitinates Ub Ubiquitin Proteasome Proteasome Poly-Ub c-MET->Proteasome Targeted for Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: Mechanism of this compound-mediated c-MET degradation.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on c-MET levels and cell proliferation.

Cell LineThis compound ConcentrationTime PointEffect on c-MET LevelsProliferation IC50Citation(s)
GTL16Not SpecifiedNot SpecifiedInhibition of agonist-driven AKT phosphorylation66.7 nM[1]
Hs746T1 µM8 hoursReduction in c-MET protein levelsNot Reported[5]
Hs746TVarious (up to 1 µM)24 hoursDose-dependent degradation of exon-14 deleted c-METNot Reported[6]
A549100 nM - 1 µM24 hoursDose-dependent degradation of wildtype c-METNot Reported[6]

Experimental Protocol: Western Blot for c-MET Levels

This protocol details the steps for treating cells with this compound and subsequently analyzing c-MET protein levels via Western blot.

Materials and Reagents

  • Cell Lines: GTL16, Hs746T, or A549 cells

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound: Dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • Protein Quantification: BCA Protein Assay Kit

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels

  • Transfer Membranes: PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-c-MET antibody

    • Rabbit anti-phospho-c-MET (Tyr1234/1235) antibody

    • Mouse or Rabbit anti-β-actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment Seed cells and allow to adhere. Treat with this compound at desired concentrations and time points. B 2. Cell Lysis Wash cells with cold PBS. Lyse cells in RIPA buffer with inhibitors. A->B C 3. Protein Quantification Determine protein concentration using BCA assay. B->C D 4. SDS-PAGE Normalize protein samples and boil with Laemmli buffer. Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer proteins from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Blocking Block non-specific binding sites on the membrane with blocking buffer. E->F G 7. Antibody Incubation Incubate with primary antibodies (anti-c-MET, anti-p-c-MET, anti-β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies. F->G H 8. Detection and Analysis Apply ECL substrate and capture chemiluminescent signal. Quantify band intensity relative to loading control. G->H

Caption: Western Blot workflow for c-MET analysis.

Detailed Procedure

  • Cell Culture and Treatment:

    • Seed the chosen cell line in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. A final DMSO concentration of <0.1% is recommended.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for desired time points (e.g., 2, 4, 6, 8, 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-c-MET, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in 5% non-fat milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's protocol and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Analyze the band intensities using image analysis software. Normalize the intensity of the c-MET and p-c-MET bands to the loading control (β-actin) to determine the relative protein levels.

c-MET Signaling Pathway

The following diagram illustrates the central role of c-MET in downstream signaling and how this compound-mediated degradation can inhibit these pathways.

cMET_Signaling_Pathway cluster_pathway c-MET Signaling cluster_inhibition Inhibition by this compound HGF HGF c-MET_Receptor c-MET HGF->c-MET_Receptor activates PI3K PI3K c-MET_Receptor->PI3K RAS RAS c-MET_Receptor->RAS c-MET_Degradation c-MET Degradation c-MET_Receptor->c-MET_Degradation AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival MAPK MAPK RAS->MAPK MAPK->Proliferation_Survival This compound This compound This compound->c-MET_Receptor targets Proteasome Proteasome c-MET_Degradation->PI3K inhibits c-MET_Degradation->RAS inhibits c-MET_Degradation->Proteasome degraded by

Caption: c-MET signaling and inhibition by this compound.

References

Application Notes and Protocols for Immunofluorescence Staining of c-MET after SJF-8240 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MET receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the proliferation, survival, and metastasis of various cancers.[1][2][3] SJF-8240 is a potent and specific degrader of c-MET, functioning as a Proteolysis Targeting Chimera (PROTAC).[4][5] This molecule is designed with a ligand that binds to the c-MET protein and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This proximity induces the polyubiquitination of c-MET, marking it for degradation by the proteasome.[4][6] This degradation leads to the inhibition of downstream signaling pathways, such as the AKT and MAPK pathways, and suppresses tumor cell proliferation.[7]

Immunofluorescence (IF) is a powerful technique to visualize and quantify the reduction of cellular c-MET protein levels following treatment with this compound. This document provides a detailed protocol for performing immunofluorescence staining for c-MET in cells treated with this compound, enabling researchers to assess the efficacy and mechanism of this targeted protein degrader.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that induces the degradation of the c-MET protein. It consists of three key components: a c-MET binding moiety (based on the inhibitor foretinib), a linker, and a VHL E3 ligase recruiting ligand.[5] The binding of this compound to both c-MET and VHL brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin molecules to c-MET. The resulting polyubiquitinated c-MET is then recognized and degraded by the 26S proteasome. This targeted degradation approach offers a powerful alternative to traditional kinase inhibition.

Data Presentation

The following table summarizes the quantitative data on the efficacy of this compound in degrading c-MET and inhibiting cell proliferation.

Cell LineAssayMetricValueReference
GTL16ProliferationIC5066.7 nM[4]
Hs746Tc-MET DegradationTime to effectWithin 6 hours[5]
A549c-MET Degradation (Immunofluorescence)Maximal reduction~25% (whole cell signal)[8]
A549c-MET Degradation (Flow Cytometry)Maximal reduction~62%[8]

Experimental Protocols

Protocol: Immunofluorescence Staining for c-MET in Cultured Cells

This protocol outlines the steps for fixing, permeabilizing, and staining cultured cells to visualize c-MET protein levels after treatment with this compound.

Materials and Reagents:

  • Cell culture medium (appropriate for the cell line)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)

  • Primary Antibody: Anti-c-MET antibody (validated for IF)

  • Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

  • Glass coverslips or imaging-compatible plates

  • Humidified chamber

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration (e.g., 6, 12, or 24 hours).

  • Fixation:

    • Carefully aspirate the cell culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[9]

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular epitopes.

  • Blocking:

    • Wash the cells twice with PBS.

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.[10]

  • Primary Antibody Incubation:

    • Dilute the primary anti-c-MET antibody in the blocking buffer according to the manufacturer's recommended concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate overnight at 4°C in a humidified chamber for optimal results.[9][11]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in a humidified chamber.[9]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with a nuclear counterstain like DAPI (diluted in PBS) for 5-10 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.

    • Capture images using consistent acquisition settings (e.g., laser power, exposure time) for all samples to allow for quantitative comparison.

    • Quantify the fluorescence intensity of c-MET staining per cell using image analysis software (e.g., ImageJ, CellProfiler). Normalize the c-MET signal to the number of cells (DAPI-stained nuclei).

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Immunofluorescence Staining cluster_analysis Imaging and Data Analysis seed Seed Cells on Coverslips treat Treat with this compound and Vehicle Control seed->treat fix Fix with 4% PFA treat->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with Normal Goat Serum permeabilize->block primary_ab Incubate with Primary Antibody (anti-c-MET) block->primary_ab secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mount Mount Coverslips counterstain->mount image Fluorescence Microscopy mount->image quantify Image Quantification and Analysis image->quantify

Caption: Experimental workflow for immunofluorescence staining of c-MET.

SJF8240_MoA cluster_protac This compound Action cluster_cellular Cellular Machinery cluster_outcome Result SJF8240 This compound cMET c-MET Protein SJF8240->cMET binds VHL VHL E3 Ligase SJF8240->VHL recruits Proteasome 26S Proteasome cMET->Proteasome targeted by VHL->cMET polyubiquitinates Ub Ubiquitin Degradation c-MET Degradation Proteasome->Degradation leads to Inhibition Inhibition of Downstream Signaling Degradation->Inhibition

Caption: Mechanism of this compound-mediated c-MET protein degradation.

References

Application Notes and Protocols for Flow Cytometry Analysis of c-MET Expression Following SJF-8240 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion upon binding its ligand, hepatocyte growth factor (HGF).[1] Dysregulation of the c-MET signaling pathway, through mechanisms such as mutation, amplification, or protein overexpression, is implicated in the development and progression of various human cancers.[2] This makes c-MET a compelling target for therapeutic intervention.

SJF-8240 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to degrade the c-MET receptor.[3][4][5] It is composed of a c-MET inhibitor, foretinib, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This bifunctional molecule facilitates the polyubiquitination of c-MET, marking it for degradation by the proteasome.[3][6] this compound has been shown to induce c-MET degradation within hours in vitro and inhibit cancer cell proliferation.[4][5]

This document provides detailed application notes and protocols for the analysis of c-MET cell surface expression using flow cytometry in response to treatment with this compound.

Core Principles

Flow cytometry is a powerful technique for the quantitative analysis of cell surface protein expression. By utilizing fluorophore-conjugated antibodies specific to the extracellular domain of c-MET, researchers can precisely measure the changes in receptor density on a cell-by-cell basis following treatment with this compound. This allows for the determination of key parameters such as the dose-dependent degradation of c-MET and the kinetics of this process.

Data Presentation

Table 1: Dose-Dependent Degradation of Cell Surface c-MET in A549 Cells Treated with this compound for 24 hours

This compound Concentration (nM)Mean Fluorescence Intensity (MFI)Percent c-MET Expression (%)
0 (Vehicle Control)1500 ± 120100
11250 ± 9883.3
10850 ± 7556.7
100450 ± 5030.0
1000500 ± 6033.3

Data are representative and presented as mean ± standard deviation. A "hook effect" may be observed at higher concentrations of some PROTACs.[7]

Table 2: Time Course of c-MET Degradation in Hs746T Cells Treated with 100 nM this compound

Time (hours)Mean Fluorescence Intensity (MFI)Percent c-MET Expression (%)
02800 ± 210100
22100 ± 18075.0
61200 ± 11042.9
12700 ± 6525.0
24600 ± 5821.4

Data are representative and presented as mean ± standard deviation. This compound has been shown to degrade c-MET within 6 hours in vitro.[4][5]

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of c-MET Surface Expression

This protocol is optimized for the analysis of c-MET expression on adherent human cancer cell lines, such as A549 (non-small cell lung carcinoma) or Hs746T (gastric carcinoma), following treatment with this compound.

Materials:

  • Cell Lines: A549, Hs746T, or other cell lines expressing c-MET.

  • This compound: Prepare stock solutions in DMSO and store at -20°C or -80°C.[3][8]

  • Primary Antibody: Fluorophore-conjugated anti-human c-MET antibody suitable for flow cytometry (e.g., FITC, PE, or APC conjugate). The choice of fluorophore should be compatible with the available flow cytometer.

  • Isotype Control: Fluorophore-conjugated isotype control antibody matching the host species and immunoglobulin class of the primary c-MET antibody.

  • Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) supplemented with 2% fetal bovine serum (FBS) and 0.1% sodium azide.

  • Cell Dissociation Solution: Non-enzymatic cell dissociation solution (e.g., Accutase or enzyme-free cell dissociation buffer) to preserve cell surface epitopes.

  • Viability Dye: A fixable viability dye to exclude dead cells from the analysis.

  • Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorophore.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 1 nM to 1000 nM) or a fixed concentration for a time-course experiment. Include a vehicle control (DMSO) group.

    • Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Cell Harvesting and Preparation:

    • Carefully wash the cells with PBS.

    • Add the non-enzymatic cell dissociation solution and incubate at 37°C until the cells detach.

    • Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into individual flow cytometry tubes.

    • (Optional but recommended) Add a viability dye according to the manufacturer's instructions to distinguish live and dead cells.

    • Add the fluorophore-conjugated anti-c-MET antibody or the corresponding isotype control antibody at the predetermined optimal concentration.

    • Incubate the tubes on ice for 30 minutes in the dark.

  • Washing:

    • Add 1 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

    • Repeat the wash step twice.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 live single cells).

    • Set up appropriate gates to exclude debris, doublets, and dead cells.

  • Data Analysis:

    • Analyze the data using appropriate flow cytometry analysis software.

    • Determine the Mean Fluorescence Intensity (MFI) of the c-MET positive population for each sample.

    • Calculate the percentage of c-MET expression relative to the vehicle-treated control.

Mandatory Visualizations

cMET_Signaling_Pathway c-MET Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor GRB2 GRB2 cMET->GRB2 STAT3 STAT3 cMET->STAT3 activates GAB1 GAB1 cMET->GAB1 activates HGF HGF HGF->cMET binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription PI3K PI3K AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription GAB1->PI3K

Caption: A simplified diagram of the c-MET signaling pathway.

Experimental_Workflow Flow Cytometry Workflow for c-MET Analysis start Start cell_culture Cell Culture (e.g., A549, Hs746T) start->cell_culture treatment Treat with this compound (Dose-response or Time-course) cell_culture->treatment harvest Harvest Cells (Non-enzymatic) treatment->harvest staining Stain with Anti-c-MET Ab and Viability Dye harvest->staining wash Wash Cells (3x) staining->wash acquisition Acquire Data on Flow Cytometer wash->acquisition analysis Data Analysis (Gating, MFI) acquisition->analysis end End analysis->end

Caption: Experimental workflow for c-MET flow cytometry analysis.

SJF8240_Mechanism Mechanism of this compound Mediated c-MET Degradation SJF8240 This compound cMET c-MET SJF8240->cMET binds VHL VHL E3 Ligase SJF8240->VHL recruits Ternary_Complex Ternary Complex (c-MET :: this compound :: VHL) cMET->Ternary_Complex VHL->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation c-MET Degradation Proteasome->Degradation

Caption: Mechanism of action of the PROTAC degrader this compound.

References

Application Notes and Protocols for SJF-8240: A c-MET PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

SJF-8240 is a potent and specific proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the c-MET receptor tyrosine kinase.[1][2] As a heterobifunctional molecule, this compound links the c-MET inhibitor foretinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This dual-binding capacity facilitates the recruitment of c-MET to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. These application notes provide detailed protocols for determining the optimal concentration of this compound for in vitro experiments, including assessing its impact on cell viability and its efficacy in promoting c-MET degradation.

Data Presentation

The optimal concentration of this compound for in vitro experiments is cell line-dependent and assay-specific. The following table summarizes key quantitative data from published studies to guide initial experimental design.

ParameterCell LineConcentration/EffectReference
IC50 (Proliferation)GTL1666.7 nM[3]
IC50 (p38α degradation)MDA-MB-23150 nM (after 4 hours)
c-MET DegradationHs746TMaximal degradation at 100 nM (Immunoblotting)[4]
c-MET DegradationHs746TMaximal degradation at 1 µM (Immunofluorescence and Flow Cytometry)[4]
c-MET DegradationA549Maximal degradation at 100 nM (Immunoblotting)[4]
c-MET DegradationA549Maximal degradation at 1 µM (Immunofluorescence and Flow Cytometry)[4]
Effective Concentration Range (Live-cell imaging)METex14Δ-GFP HEK2930.1, 1, and 10 µM

Note: A "hook effect," characterized by reduced degradation at higher concentrations, has been observed with this compound.[4] Therefore, it is recommended to test a broad range of concentrations to determine the optimal degradation window.

Mandatory Visualizations

This compound Mechanism of Action

SJF_8240_Mechanism cluster_cell Cell cluster_ternary Ternary Complex SJF_8240 This compound cMET c-MET SJF_8240->cMET Binds VHL VHL E3 Ligase SJF_8240->VHL Recruits Proteasome Proteasome cMET->Proteasome Degradation VHL->cMET Ubiquitination Ub Ubiquitin

Caption: Mechanism of this compound-mediated c-MET degradation.

c-MET Signaling Pathway

cMET_Signaling cluster_pathway c-MET Signaling and Inhibition by this compound cluster_downstream Downstream Signaling HGF HGF cMET_receptor c-MET Receptor HGF->cMET_receptor Activates Proteasome Proteasome Degradation cMET_receptor->Proteasome RAS RAS cMET_receptor->RAS PI3K PI3K cMET_receptor->PI3K SJF_8240 This compound SJF_8240->cMET_receptor Induces Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Motility ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Overview of the c-MET signaling pathway and the point of intervention by this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow for this compound cluster_assays Downstream Assays start Start cell_culture Cell Seeding start->cell_culture treatment Treat with this compound (Concentration Gradient) cell_culture->treatment incubation Incubate (Time Course) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot (c-MET, p-c-MET, downstream targets) incubation->western data_analysis Data Analysis viability->data_analysis western->data_analysis conclusion Determine Optimal Concentration data_analysis->conclusion

References

Application Notes and Protocols: SJF-8240 in Gastric Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF-8240 is a potent and specific proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the c-MET receptor tyrosine kinase. As a heterobifunctional molecule, this compound comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase linked to the c-MET inhibitor, foretinib. This dual-binding mechanism facilitates the ubiquitination and subsequent proteasomal degradation of c-MET, a key driver of tumorigenesis in various cancers, including gastric cancer. Aberrant c-MET signaling is implicated in gastric cancer cell proliferation, survival, and invasion, making it a compelling therapeutic target. These application notes provide a comprehensive overview of the use of this compound in gastric cancer cell lines, including its mechanism of action, effects on cell viability and signaling pathways, and detailed protocols for experimental validation.

Mechanism of Action

This compound operates through the PROTAC mechanism to induce the degradation of c-MET. The foretinib component of this compound binds to the c-MET protein, while the VHL ligand recruits the VHL E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of c-MET, marking it for degradation by the 26S proteasome. The degradation of c-MET leads to the inhibition of its downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell growth and survival.

Mechanism of this compound Action cluster_0 This compound Mediated c-MET Degradation This compound This compound Ternary Complex This compound : c-MET : VHL Ternary Complex This compound->Ternary Complex c-MET c-MET c-MET->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Poly-ubiquitination of c-MET Ternary Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation c-MET Degradation Proteasome->Degradation

This compound forms a ternary complex with c-MET and VHL E3 ligase, leading to c-MET degradation.

Data Presentation

Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (nM)
GTL16Gastric Carcinoma66.7[1][2]
Hs746TGastric CarcinomaData not available
c-MET Degradation

The degradation of c-MET is a key indicator of this compound activity.

Cell LineCancer TypeConcentration for Max. Degradation% c-MET Reduction (vs. control)Method
Hs746TGastric Carcinoma100 nMNot specified, but maximal at this dose[3]Immunoblotting
A549Lung Carcinoma100 nM~45%Immunoblotting
A549Lung Carcinoma1 µM~62%Flow Cytometry

Note: A hook effect was observed in Hs746T cells at concentrations higher than 100 nM, leading to reduced degradation.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on gastric cancer cell lines.

Materials:

  • Gastric cancer cell lines (e.g., GTL16, Hs746T)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

A simplified workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis in gastric cancer cells treated with this compound using flow cytometry.

Materials:

  • Gastric cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting the degradation of c-MET and the phosphorylation status of downstream signaling proteins like AKT and ERK.

Materials:

  • Gastric cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-c-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as required.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control.

Signaling Pathways Affected by this compound

This compound-mediated degradation of c-MET disrupts downstream signaling cascades that are crucial for gastric cancer cell proliferation and survival. The primary pathways affected are the PI3K/AKT and MAPK/ERK pathways.

This compound Impact on c-MET Signaling This compound This compound c-MET c-MET This compound->c-MET Degradation PI3K PI3K c-MET->PI3K RAS RAS c-MET->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

This compound degrades c-MET, inhibiting downstream PI3K/AKT and MAPK/ERK pathways.

Conclusion

This compound is a valuable research tool for investigating the role of c-MET in gastric cancer. Its ability to induce potent and specific degradation of c-MET allows for the elucidation of the downstream consequences of c-MET inhibition. The provided protocols offer a framework for assessing the efficacy of this compound in various gastric cancer cell line models. Further research is warranted to explore the full therapeutic potential of c-MET degraders in gastric cancer. It is important to note that this compound has been observed to degrade other kinases, suggesting potential off-target effects that should be considered in experimental design and data interpretation.[4]

References

Application Notes and Protocols for SJF-8240 PROTAC Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF-8240 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the c-MET protein.[1][2][3] As a heterobifunctional molecule, this compound consists of a ligand that binds to the c-MET protein (based on the inhibitor foretinib), a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation (c-MET, this compound, and VHL) leads to the ubiquitination of c-MET and its subsequent degradation by the proteasome.[3][4] These application notes provide detailed protocols and guidelines for designing robust experiments with appropriate controls to validate the on-target activity and mechanism of action of this compound.

Key Experimental Controls

To ensure the observed effects are specifically due to the PROTAC-mediated degradation of c-MET, a panel of negative and mechanistic controls is essential.

Control TypeDescriptionRationale
Vehicle Control Typically DMSO, the solvent used to dissolve this compound.To control for any effects of the solvent on the experimental system.
Inactive Diastereomer Control A stereoisomer of this compound with an inverted chiral center on the VHL ligand (e.g., (S)-stereoisomer instead of the active (R)-stereoisomer).[3][5]This control should still bind to c-MET but will not engage the VHL E3 ligase, thus demonstrating that c-MET degradation is dependent on VHL recruitment.[5]
Warhead Control (Foretinib) The c-MET binding portion of this compound alone.[2][5][6]To differentiate between the effects of c-MET inhibition and c-MET degradation.[5][6]
Proteasome Inhibitor e.g., MG-132 or Bortezomib.[7][8][9]Pre-treatment with a proteasome inhibitor should rescue c-MET from degradation, confirming the involvement of the proteasome.[7][9]
Neddylation Inhibitor e.g., MLN4924.[7][8][10]Inhibition of the NEDD8-activating enzyme prevents the activation of Cullin-RING E3 ligases, including VHL. Pre-treatment should block c-MET degradation.[7][10]

Signaling Pathway

// Edges representing signaling cascade cMET -> GRB2_SOS; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription;

cMET -> PI3K; PI3K -> AKT; AKT -> Transcription;

cMET -> STAT3; STAT3 -> Transcription;

// PROTAC Action SJF8240 [label="this compound", shape=ellipse, fillcolor="#FFFFFF"]; VHL [label="VHL E3 Ligase", shape=ellipse, fillcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub [label="Ubiquitin", shape=invhouse, fillcolor="#FBBC05"];

SJF8240 -> cMET [label="binds"]; SJF8240 -> VHL [label="recruits"]; VHL -> cMET [label="ubiquitinates", style=dashed]; cMET -> Proteasome [label="degradation", style=dashed, color="#EA4335"]; Ub -> VHL [style=invis]; } . Caption: c-MET signaling pathway and mechanism of this compound action.

Experimental Protocols

Protocol 1: Assessment of c-MET Degradation by Western Blot

Objective: To quantify the reduction in c-MET protein levels following treatment with this compound and controls.

Materials:

  • Cell line expressing c-MET (e.g., GTL16, Hs746T, A549)[4][11]

  • This compound

  • Inactive Diastereomer Control

  • Foretinib

  • Proteasome Inhibitor (MG-132)

  • Neddylation Inhibitor (MLN4924)

  • DMSO (Vehicle)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-MET, anti-p-AKT, anti-AKT, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Workflow:

WB_Workflow cluster_prep Cell Culture & Treatment cluster_biochem Biochemistry cluster_analysis Data Analysis A Seed cells and allow to adhere overnight B Treat with this compound, controls, and inhibitors A->B C Incubate for desired time points (e.g., 6, 24h) B->C D Lyse cells and quantify protein C->D E Perform SDS-PAGE and Western Blot D->E F Incubate with primary and secondary antibodies E->F G Image blot and perform densitometry analysis F->G H Normalize to loading control G->H

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 2, 4, 8, 16, 24 hours).

    • Include vehicle, inactive diastereomer, and foretinib controls at the same concentrations and for the same duration.

    • For mechanistic controls, pre-treat cells with MG-132 (e.g., 10 µM) or MLN4924 (e.g., 1 µM) for 1-2 hours before adding this compound.[7][8][12]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add chemiluminescent substrate.

    • Acquire images using a suitable imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the c-MET signal to the loading control (e.g., GAPDH or β-actin).

Quantitative Data Summary: c-MET Degradation
TreatmentConcentrationDuration (h)c-MET Levels (% of Vehicle)p-AKT Levels (% of Vehicle)
This compound 100 nM24~10-20%~15-25%
1 µM24~5-15%~10-20%
Inactive Diastereomer 1 µM24~90-100%~85-95%
Foretinib 1 µM24~95-105%~20-30%
This compound + MG-132 100 nM + 10 µM24~80-95%~25-35%
This compound + MLN4924 100 nM + 1 µM24~75-90%~30-40%

Note: The values in this table are representative and may vary depending on the cell line and experimental conditions. They are based on typical outcomes for potent PROTACs.

Protocol 2: Cell Viability/Proliferation Assay

Objective: To assess the functional consequence of c-MET degradation on cell viability and proliferation.

Materials:

  • Cell line (e.g., GTL16)

  • This compound

  • Inactive Diastereomer Control

  • Foretinib

  • DMSO (Vehicle)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Workflow:

CV_Workflow A Seed cells in 96-well plates B Treat with serial dilutions of this compound and controls A->B C Incubate for an extended period (e.g., 72h) B->C D Add cell viability reagent C->D E Measure signal on a plate reader D->E F Calculate IC50 values E->F

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a multi-day proliferation assay.

  • Treatment: The following day, treat cells with a serial dilution of this compound and controls (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Read the plate on a luminometer or spectrophotometer.

  • Data Analysis: Normalize the data to the vehicle-treated wells and plot the dose-response curves to determine the IC50 values.

Quantitative Data Summary: Cell Proliferation
CompoundCell LineIC50 (nM)
This compound GTL1666.7[4]
Inactive Diastereomer GTL16>1000
Foretinib GTL16~100-200

Note: The IC50 for the inactive diastereomer and foretinib are expected values to illustrate the degradation-dependent effect on proliferation.

Off-Target Analysis

To ensure the selectivity of this compound, global proteomics can be employed to identify other proteins that may be degraded.

Protocol 3: Global Proteomics for Off-Target Analysis

Objective: To identify proteins, other than c-MET, that are degraded by this compound.

Workflow:

Proteomics_Workflow A Treat cells with this compound, inactive control, and foretinib B Lyse cells, digest proteins, and label with isobaric tags A->B C Combine samples and perform LC-MS/MS B->C D Analyze data to identify and quantify proteins C->D E Filter data against controls to identify specific degradation events D->E

Procedure:

  • Treatment: Treat cells with this compound, the inactive diastereomer, and foretinib at a concentration that gives maximal c-MET degradation (e.g., 1 µM) for a defined period (e.g., 24 hours).[6]

  • Sample Preparation: Harvest and lyse cells. Digest proteins into peptides and label with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify proteins across all samples. Normalize the data and calculate the fold change in protein abundance relative to the vehicle control.

  • Filtering: To identify bona fide off-targets of this compound-mediated degradation, filter the list of downregulated proteins against those that are also downregulated by the inactive diastereomer or foretinib alone.[6]

Quantitative Data Summary: Proteomics
CompoundNumber of Proteins BoundNumber of Proteins Degraded
Foretinib >130-
Foretinib-VHL PROTAC ~50-60~10-15

Note: This data is based on a similar foretinib-based VHL-recruiting PROTAC and illustrates that PROTACs can enhance selectivity compared to the parent inhibitor.[5][13][14]

Conclusion

The provided application notes and protocols offer a comprehensive framework for studying the activity and mechanism of the this compound PROTAC. By employing the appropriate controls and a combination of biochemical and cell-based assays, researchers can robustly validate the on-target degradation of c-MET and elucidate its downstream functional consequences. These studies are critical for the continued development and characterization of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Hook Effect with SJF-8240

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using the c-MET PROTAC® degrader, SJF-8240. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a phenomenon that can be encountered during your experiments, leading to potentially misleading results.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of this compound-mediated protein degradation?

A1: The hook effect, in the context of PROTACs like this compound, describes a paradoxical decrease in the degradation of the target protein (c-MET) at high concentrations of the PROTAC.[1][2][3] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where optimal degradation is observed at an intermediate concentration, and reduced degradation is seen at both lower and higher concentrations.[1][2]

Q2: What is the underlying mechanism of the hook effect with this compound?

A2: this compound, like other PROTACs, functions by forming a ternary complex between the target protein (c-MET) and an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL). This ternary complex is essential for the ubiquitination and subsequent proteasomal degradation of c-MET. At excessively high concentrations, this compound can lead to the formation of non-productive binary complexes: either this compound bound to c-MET or this compound bound to the VHL E3 ligase.[1][3] These binary complexes are unable to facilitate the proximity-induced ubiquitination, thus reducing the overall degradation of the target protein.[1][3]

Q3: Why is it critical to identify and understand the hook effect when using this compound?

A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental outcomes. A potent degrader like this compound might be incorrectly categorized as ineffective if it is tested at a concentration that is too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal.[1] Accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) is crucial for structure-activity relationship (SAR) studies, and this can be skewed by the hook effect.

Q4: At what concentrations might a hook effect be observed with this compound?

A4: The specific concentration at which the hook effect becomes apparent is dependent on the experimental system, including the cell line and its specific biology. However, for this compound, an apparent hook effect has been observed at concentrations above 100 nM in Hs746T cells.[4][5] It is crucial to perform a wide dose-response experiment to determine the optimal concentration range for your specific cellular context.

Troubleshooting Guide

Issue: A bell-shaped dose-response curve is observed in my c-MET degradation assay with this compound.

This is a classic sign of the hook effect. Follow these steps to confirm and mitigate this issue.

Troubleshooting Steps:

  • Perform a Wide-Range Dose-Response Experiment: To accurately characterize the degradation profile, it is essential to test a broad range of this compound concentrations. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) down to the picomolar range is recommended. This will help to clearly define the bell-shaped curve and identify the optimal concentration for maximal degradation.

  • Focus on Lower Concentration Ranges: If you have been using high concentrations of this compound and observing weak degradation, shift your focus to the nanomolar and low micromolar ranges to find the "sweet spot" for maximal efficacy.[6]

  • Optimize Incubation Time: Conduct a time-course experiment at a fixed, optimal concentration of this compound to determine the ideal incubation time for maximal c-MET degradation. The kinetics of degradation can vary between different cell lines and experimental conditions.

  • Verify Ternary Complex Formation (Advanced): For a more in-depth understanding, biophysical assays such as co-immunoprecipitation (Co-IP) can be employed to directly assess the formation of the c-MET-SJF-8240-VHL ternary complex at various concentrations of this compound.[3] A decrease in the ternary complex at high concentrations would confirm the hook effect mechanism.

Experimental Protocols

Protocol: Dose-Response Analysis of this compound-Mediated c-MET Degradation by Western Blot

This protocol provides a method to determine the DC50 and Dmax of this compound and to identify a potential hook effect.

Materials:

  • Cell line expressing c-MET (e.g., GTL16, Hs746T)

  • This compound

  • Complete cell culture medium

  • DMSO (for vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-MET, anti-VHL, and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.

  • This compound Treatment: The following day, prepare a wide range of this compound concentrations through serial dilution. A common starting point is a 10-point, 3-fold serial dilution from 10 µM. Remember to include a vehicle-only control (DMSO). Treat the cells for the desired time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against c-MET and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for c-MET and the loading control.

    • Normalize the c-MET band intensity to the loading control for each sample.

    • Plot the normalized c-MET levels against the log of the this compound concentration. A bell-shaped curve is indicative of the hook effect.

Quantitative Data Summary

ParameterDescriptionTypical Value Range for PROTACs
DC50 The concentration of this compound at which 50% of c-MET is degraded.Sub-nanomolar to micromolar
Dmax The maximum percentage of c-MET degradation achieved.50-95%
Hook Effect Threshold The concentration of this compound at which degradation begins to decrease.Highly variable, can be >100 nM[4][5]

Visualizations

Mechanism of the Hook Effect with this compound cluster_optimal Optimal this compound Concentration cluster_high High this compound Concentration cMET_opt c-MET Ternary_opt Productive Ternary Complex (c-MET-SJF-8240-VHL) cMET_opt->Ternary_opt SJF8240_opt This compound SJF8240_opt->Ternary_opt VHL_opt VHL E3 Ligase VHL_opt->Ternary_opt Degradation c-MET Degradation Ternary_opt->Degradation Ubiquitination cMET_high c-MET Binary1 Non-Productive Binary Complex (c-MET-SJF-8240) cMET_high->Binary1 SJF8240_high1 This compound SJF8240_high1->Binary1 SJF8240_high2 This compound Binary2 Non-Productive Binary Complex (VHL-SJF-8240) SJF8240_high2->Binary2 VHL_high VHL E3 Ligase VHL_high->Binary2 NoDegradation Inhibited Degradation Binary1->NoDegradation Binary2->NoDegradation

Caption: Mechanism of the this compound Hook Effect.

Troubleshooting Workflow for the Hook Effect Start Observation: Bell-shaped dose-response or weak degradation at high This compound concentrations Step1 Perform Wide-Range Dose-Response Experiment (e.g., 10-point, 3-fold serial dilution) Start->Step1 Decision1 Is a bell-shaped curve observed? Step1->Decision1 Step2a Confirm Hook Effect. Identify optimal concentration (peak of the curve). Decision1->Step2a Yes Step2b Issue may not be hook effect. Consider other factors: - Compound stability - Cell health - Assay variability Decision1->Step2b No Step3 Optimize Incubation Time at Optimal Concentration Step2a->Step3 Advanced Advanced Troubleshooting: Biophysical Assays (e.g., Co-IP to verify ternary complex formation) Step2a->Advanced Step4 Proceed with experiments using the optimized concentration and time. Step3->Step4

References

improving SJF-8240 cell permeability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to SJF-8240 cell permeability during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a proteolysis targeting chimera (PROTAC) designed to induce the degradation of the c-MET protein.[1] It functions by linking the c-MET protein to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of c-MET by the proteasome.[2] this compound has been shown to inhibit the proliferation of cancer cell lines, such as GTL16, and to degrade mutated forms of c-MET.[1]

Q2: What are the physicochemical properties of this compound?

A2: The key physicochemical properties of this compound are summarized in the table below. Its high molecular weight is a common characteristic of PROTACs and can contribute to challenges with cell permeability.[3][4]

PropertyValueReference
Molecular Weight 1106.25 g/mol [1]
Molecular Formula C58H65F2N7O11S[1]
Appearance White to light yellow solid[1]
Solubility Soluble in DMSO (≥ 100 mg/mL or ~90.40 mM)[1][5]
Storage Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[1]

Q3: What are the common causes of poor cell permeability for large molecules like this compound?

A3: Poor cell permeability for molecules like PROTACs is a known challenge and can be attributed to several factors:[4]

  • High Molecular Weight: Molecules exceeding the typical range of Lipinski's "rule of five" often struggle to passively diffuse across the cell membrane.[6]

  • Large Polar Surface Area (PSA): A high PSA can hinder a molecule's ability to enter the hydrophobic lipid bilayer of the cell membrane.[4][6]

  • Low Lipophilicity: While some lipophilicity is needed to enter the membrane, a delicate balance is required.[7]

  • Efflux Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[6][8]

Troubleshooting Guide for Poor Cell Permeability

This guide provides a systematic approach to diagnosing and overcoming cell permeability issues with this compound.

G cluster_start cluster_assess Phase 1: Assess Permeability cluster_diagnose Phase 2: Diagnose Issue cluster_solve Phase 3: Implement Solution cluster_end start Start: Ineffective this compound Activity Observed pampa PAMPA Assay (Assesses Passive Diffusion) start->pampa Is passive diffusion a problem? cellular_uptake Cellular Uptake Assay (Measures Intracellular Conc.) pampa->cellular_uptake Confirm in cellular context efflux Efflux Ratio Assay (e.g., Caco-2 or MDCK) cellular_uptake->efflux Is the compound being pumped out? passive_issue Issue: Poor Passive Permeability efflux->passive_issue High Efflux Ratio = NO efflux_issue Issue: Efflux Transporter Substrate efflux->efflux_issue High Efflux Ratio = YES enhancers Use Permeation Enhancers (e.g., mild surfactants) passive_issue->enhancers formulation Optimize Formulation (e.g., use of cyclodextrins) passive_issue->formulation inhibitors Co-administer Efflux Pump Inhibitors (e.g., Verapamil) efflux_issue->inhibitors end_node End: Optimized Experiment with Improved Permeability enhancers->end_node formulation->end_node inhibitors->end_node

Caption: A workflow for troubleshooting poor cell permeability.

Q4: My experiment shows lower-than-expected this compound activity. How do I confirm if this is a permeability issue?

A4: First, verify the compound's integrity and the preparation of your stock solution. Since this compound is soluble in DMSO, ensure you are using newly opened, anhydrous DMSO to avoid precipitation.[1] To directly test permeability, a tiered approach is recommended:

  • Assess Passive Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free assay will determine the intrinsic ability of this compound to diffuse across a lipid membrane, isolating passive transport from active transport or metabolism.[6][8][9]

  • Measure Intracellular Concentration: Perform a cellular uptake assay in your cell line of interest. This will provide a direct measurement of how much this compound is accumulating inside the cells over time.[10]

  • Investigate Active Efflux: If passive permeability is reasonable but intracellular concentration is low, the compound may be a substrate for efflux pumps. Assays using Caco-2 or MDCK cell monolayers can determine the efflux ratio.[3][8]

Q5: The PAMPA assay suggests this compound has low passive permeability. What can I do?

A5: If passive diffusion is the primary barrier, consider formulation-based strategies to improve permeability without chemically modifying the compound:

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of cell membranes. Examples include mild, non-ionic surfactants or fatty acids.[9]

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, potentially increasing their solubility and membrane permeability.

  • Nanoparticle Delivery Systems: For more advanced applications, encapsulating this compound in nanoparticles can enhance cellular uptake through endocytosis.[11]

Q6: My data suggests this compound is being actively removed from the cells. How can I address this?

A6: If this compound is identified as a substrate for an efflux transporter (e.g., P-gp), you can try the following:

  • Co-administration with an Efflux Pump Inhibitor: In your experiment, you can include a known efflux pump inhibitor, such as verapamil or cyclosporin A.[8] A significant increase in this compound's intracellular concentration or activity in the presence of the inhibitor would confirm that efflux is a major limiting factor.

Key Experimental Protocols

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the ability of a compound to passively diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.

  • Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Donor Solution: Prepare a solution of this compound in a suitable buffer (e.g., PBS at pH 7.4) in the donor wells.

  • Incubation: The filter plate is placed into an acceptor plate containing buffer. The entire assembly is incubated at room temperature for a set period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of this compound is measured in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.

  • Calculate Apparent Permeability (Pe): The permeability coefficient is calculated using an established formula that accounts for the volumes of the wells, the membrane area, and the incubation time.[9]

B. Cellular Uptake Assay

This assay directly measures the amount of a compound that enters cells.

  • Cell Plating: Plate the cells of interest in a multi-well plate and grow them to a specific confluency.

  • Compound Incubation: Wash the cells with a suitable buffer (e.g., PBS). Add this compound at the desired concentration and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.[6]

  • Washing: After incubation, aspirate the compound-containing medium and immediately wash the cells multiple times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Determine the concentration of this compound in the cell lysate using LC-MS/MS.

  • Data Normalization: Normalize the intracellular compound concentration to the total protein concentration in the lysate, which can be determined by a protein assay like the BCA assay.[6]

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action of this compound is crucial for interpreting experimental results. This compound is designed to hijack the cell's own protein disposal system to eliminate the c-MET receptor tyrosine kinase.

G cluster_protac cluster_targets cluster_process Cellular Degradation Machinery protac This compound cmet c-MET (Target Protein) protac->cmet vhl VHL E3 Ligase protac->vhl ternary Ternary Complex Formation (c-MET :: this compound :: VHL) protac->ternary cmet->ternary vhl->ternary ub Polyubiquitination of c-MET ternary->ub Recruits machinery proteasome Proteasome ub->proteasome Marks for destruction degradation c-MET Degradation proteasome->degradation

Caption: Mechanism of action for the PROTAC this compound.

This compound-mediated degradation of c-MET inhibits downstream signaling pathways that are often hyperactivated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cmet c-MET Receptor ras RAS cmet->ras Activates pi3k PI3K cmet->pi3k Activates raf RAF ras->raf akt AKT pi3k->akt mek MEK raf->mek mtor mTOR akt->mtor erk ERK mek->erk prolif Cell Proliferation, Survival, Growth mtor->prolif erk->prolif sjf8240 This compound sjf8240->cmet Induces Degradation

Caption: Simplified c-MET signaling pathway inhibited by this compound.

References

Technical Support Center: Assessing SJF-8240 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the off-target effects of the PROTAC® degrader SJF-8240 on various kinases. The FAQs and troubleshooting guides are designed to address common questions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target kinases for this compound?

A1: this compound is a proteolysis targeting chimera (PROTAC) that utilizes the multi-kinase inhibitor foretinib to engage target kinases.[1] Therefore, the kinase selectivity profile of this compound is predicted to be similar to that of foretinib. The primary target of foretinib is the MET proto-oncogene, receptor tyrosine kinase, and it also potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR).[2][3]

However, as a multi-kinase inhibitor, foretinib, and by extension this compound, can interact with a range of other kinases. One study noted that an this compound-based degrader led to the degradation of 9 different kinases. Known off-targets for foretinib, based on its binding affinity and inhibitory concentration, include but are not limited to members of the SRC family, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[3][4] A detailed, though not exhaustive, list of kinases inhibited by foretinib is provided in the data table below.

Q2: My cells are showing unexpected phenotypes after treatment with this compound. How can I determine if this is due to off-target effects?

A2: Unexplained cellular phenotypes can indeed be a result of off-target kinase inhibition. To investigate this, consider the following approaches:

  • Kinome Profiling: Conduct a kinome-wide selectivity screen to identify unintended kinase targets of this compound in your experimental system.[5] This can be done through commercially available services that screen against hundreds of kinases.

  • Phenotypic Comparison: Compare the observed phenotype in your cells with the known cellular consequences of inhibiting the primary target, c-MET. Discrepancies may point towards off-target activity.

  • Use of Control Compounds: Employ a structurally similar but inactive version of the targeting molecule as a negative control. This can help confirm that the observed effect is dependent on target engagement.

  • Rescue Experiments: If possible, transfect your cells with a drug-resistant mutant of the intended target (c-MET). This should rescue the on-target effects, while any remaining phenotypic changes could be attributed to off-target interactions.[5]

Q3: I am not seeing inhibition of a known foretinib off-target in my cellular assay. What could be the reason?

A3: There are several potential reasons for a discrepancy between biochemical assay data and cellular results:

  • Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Km of the kinase, whereas cellular ATP levels are much higher. This can affect the apparent potency of ATP-competitive inhibitors like foretinib.

  • Cell Permeability: The compound may not be efficiently entering the cells or reaching the intracellular compartment where the kinase is located.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell, preventing it from reaching an effective concentration.

  • Target Engagement in a Cellular Context: In the complex cellular environment, the accessibility of the kinase to the inhibitor might be different from that in a purified, in vitro system.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High levels of cytotoxicity observed at effective concentrations. Off-target kinase inhibition.1. Perform a kinome-wide selectivity screen to identify unintended targets.[5] 2. Test inhibitors with different chemical scaffolds that target c-MET to see if the cytotoxicity persists.
Discrepancy between biochemical IC50 and cellular potency. Poor cell permeability or active efflux of the compound.1. Assess cell permeability using standard assays. 2. Co-incubate cells with a known efflux pump inhibitor to see if potency increases.[6]
Unexpected activation of a signaling pathway. Paradoxical pathway activation due to network-level effects of inhibiting an off-target kinase.1. Use phosphoproteomics or Western blotting to analyze the phosphorylation status of key downstream effectors in related signaling pathways.[6]

Quantitative Data on Foretinib (this compound Targeting Moiety) Off-Target Effects

The following table summarizes the inhibitory activity (IC50) and binding affinity (Kd) of foretinib against a panel of kinases. Lower values indicate higher potency or tighter binding, respectively. This data provides insight into the potential off-targets of this compound.

Kinase TargetIC50 (nM)[2]Kd (nM)[4]Kinase Family
MET (On-Target) 10.96Receptor Tyrosine Kinase
KDR (VEGFR2) 30.98Receptor Tyrosine Kinase
ROS1 1.8-Receptor Tyrosine Kinase
FLT3 162.9Receptor Tyrosine Kinase
AXL -1.4Receptor Tyrosine Kinase
TIE2 (TEK) -1.6Receptor Tyrosine Kinase
PDGFRB 283.5Receptor Tyrosine Kinase
KIT 8-Receptor Tyrosine Kinase
SRC 627Non-receptor Tyrosine Kinase
ABL1 -13Non-receptor Tyrosine Kinase
BLK -11Non-receptor Tyrosine Kinase
AURKB -4.6Serine/Threonine Kinase
CDK9 -10Serine/Threonine Kinase

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is intended as a guide and not as a direct comparison across different assay types.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol provides a general guideline for determining the IC50 of this compound or its warhead, foretinib, against a purified kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • This compound or foretinib

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., this compound) in DMSO. A typical starting concentration is 10 mM. Further dilute these in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[7]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[7]

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used in a luciferase reaction to produce light.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[7]

Visualizations

Kinase_Inhibitor_Off_Target_Workflow cluster_0 Biochemical Screening cluster_1 Validation cluster_2 Cellular Characterization cluster_3 Outcome Compound Test Compound (e.g., this compound) KinomeScan Kinome-wide Profiling (e.g., >400 kinases) Compound->KinomeScan Single high concentration Hit_Identification Identify Off-Target Hits (e.g., >50% inhibition) KinomeScan->Hit_Identification Analyze % inhibition IC50_Determination Dose-Response Assay (Determine IC50) Hit_Identification->IC50_Determination Validate hits Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET, AlphaLISA) IC50_Determination->Orthogonal_Assay Confirm with different technology Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) IC50_Determination->Cellular_Assay Orthogonal_Assay->Cellular_Assay Phenotypic_Screening Phenotypic Screening (Assess cellular outcomes) Cellular_Assay->Phenotypic_Screening Selectivity_Profile Define Selectivity Profile Cellular_Assay->Selectivity_Profile Downstream_Signaling Western Blot / Phosphoproteomics Phenotypic_Screening->Downstream_Signaling Downstream_Signaling->Selectivity_Profile

Caption: Workflow for identifying and validating off-target effects of a kinase inhibitor.

Signaling_Pathway_Logic cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway SJF_8240 This compound cMET c-MET SJF_8240->cMET Inhibits Off_Target_Kinase Off-Target Kinase (e.g., SRC, KDR) SJF_8240->Off_Target_Kinase Inhibits On_Target_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) cMET->On_Target_Signaling Activates On_Target_Effect Desired Cellular Effect (e.g., Anti-proliferation) On_Target_Signaling->On_Target_Effect Off_Target_Signaling Downstream Signaling Off_Target_Kinase->Off_Target_Signaling Regulates Off_Target_Effect Unintended Cellular Effect (e.g., Toxicity, Pathway Activation) Off_Target_Signaling->Off_Target_Effect

Caption: Logical relationship of this compound on- and off-target signaling pathways.

References

SJF-8240 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SJF-8240 in cell culture media, along with troubleshooting advice and frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or Lower-Than-Expected c-Met Degradation

Symptoms:

  • Variable levels of c-Met degradation between experiments.

  • Reduced potency (higher DC50) compared to literature values.

  • Complete loss of degradation activity.

Possible Causes & Solutions:

CauseRecommended Action
This compound Instability in Media Prepare fresh dilutions of this compound in pre-warmed cell culture media for each experiment. Avoid storing diluted this compound for extended periods. Perform a time-course experiment to determine the optimal incubation time for c-Met degradation in your specific cell line.
Cell Culture Conditions Ensure consistent cell passage number and confluency. Use cells within a validated passage range to minimize phenotypic drift. Standardize seeding density to ensure a consistent number of cells are treated.
Poor Solubility/Precipitation Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, consider lowering the final concentration or increasing the DMSO concentration (while ensuring it remains below a cytotoxic level, typically <0.5%).
Reagent Quality Use high-purity, validated this compound. Confirm the integrity of other reagents, such as antibodies used for Western blotting.

Troubleshooting Workflow:

start Inconsistent c-Met Degradation check_freshness Prepare Fresh this compound Dilutions? start->check_freshness check_freshness->start No, re-run with fresh dilutions check_cells Standardize Cell Culture Conditions? check_freshness->check_cells Yes check_cells->start No, standardize and repeat check_solubility Visually Inspect for Precipitation? check_cells->check_solubility Yes check_solubility->start No, adjust concentration/DMSO check_reagents Verify Reagent Quality? check_solubility->check_reagents Yes check_reagents->start No, obtain new reagents outcome Consistent Degradation check_reagents->outcome Yes SJF8240 This compound cMET c-Met (Target Protein) SJF8240->cMET binds VHL VHL (E3 Ligase) SJF8240->VHL recruits TernaryComplex c-Met-SJF-8240-VHL Ternary Complex cMET->TernaryComplex VHL->TernaryComplex Ubiquitination Poly-ubiquitination of c-Met TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation c-Met Degradation Proteasome->Degradation A Plate Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Image and Quantify F->G H Analyze c-Met Degradation G->H

Technical Support Center: Optimizing SJF-8240 Dosage to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing SJF-8240 dosage and mitigating potential cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the c-MET protein. It is a heterobifunctional molecule composed of a ligand that binds to the c-MET receptor tyrosine kinase and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of c-MET, marking it for degradation by the proteasome. By degrading c-MET, this compound can inhibit downstream signaling pathways, such as the PI3K/Akt and RAS/ERK pathways, which are often dysregulated in cancer.

Q2: What is the reported potency of this compound?

This compound has been shown to inhibit the proliferation of GTL16 cells with a half-maximal inhibitory concentration (IC50) of 66.7 nM.[1][2]

Q3: What are the potential causes of cytotoxicity when using this compound?

Cytotoxicity observed with this compound can stem from several factors:

  • On-target cytotoxicity: The degradation of c-MET, the intended target, can itself lead to cell death, particularly in cell lines that are dependent on c-MET signaling for survival.

  • Off-target cytotoxicity: this compound may degrade other proteins besides c-MET. One study has indicated that this compound can cause the degradation of nine other kinases, which could contribute to cytotoxic effects.[3]

  • High dosage: Excessive concentrations of this compound can lead to broad cellular stress and toxicity, independent of its specific on- or off-target effects.

  • The "Hook Effect": At very high concentrations, PROTACs like this compound can exhibit reduced efficacy due to the formation of binary complexes (this compound with either c-MET or the E3 ligase) rather than the productive ternary complex (c-MET-SJF-8240-E3 ligase), which is necessary for degradation.[4] This can sometimes be misinterpreted as a plateau in cytotoxicity.

Q4: How can I minimize the off-target effects of this compound?

Minimizing off-target effects is crucial for ensuring that the observed cellular phenotype is a direct result of c-MET degradation. Here are some strategies:

  • Titrate the concentration: Use the lowest effective concentration of this compound that achieves the desired level of c-MET degradation. This can be determined through a dose-response experiment.

  • Use appropriate controls: Include negative controls, such as a vehicle-only control and, if available, an inactive epimer of this compound that does not bind to the VHL E3 ligase.

  • Perform washout experiments: To confirm that the observed phenotype is due to c-MET degradation, remove this compound from the cell culture and monitor for the recovery of c-MET protein levels and a reversal of the phenotype.

  • Consider a more selective degrader: A newer c-MET degrader, 48-284, has been reported to be more potent and selective than this compound, degrading only four kinases compared to the nine degraded by this compound.[3]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Efficacious Doses
Possible Cause Troubleshooting Step
On-target toxicity in a c-MET dependent cell line.Confirm c-MET dependency of your cell line using techniques like siRNA-mediated knockdown of c-MET. If the phenotype is similar to this compound treatment, the cytotoxicity is likely on-target.
Off-target effects.Perform a proteomics analysis to identify other proteins being degraded by this compound in your specific cell line. This can help determine if off-target degradation is contributing to the observed cytotoxicity.
Suboptimal concentration leading to the "hook effect" or general toxicity.Perform a detailed dose-response curve for both c-MET degradation and cell viability. Identify the optimal concentration range that provides maximal c-MET degradation with minimal cytotoxicity.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause Troubleshooting Step
Variability in cell health and density.Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Monitor cell health and morphology throughout the experiment.
Inconsistent this compound preparation and storage.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Assay-dependent variability.Ensure the chosen cytotoxicity assay is appropriate for your experimental setup and that you are following a standardized protocol. For example, with the MTT assay, ensure complete solubilization of formazan crystals.

Data Presentation

Table 1: Reported Potency of this compound

CompoundCell LineAssayIC50Reference
This compoundGTL16Proliferation66.7 nM[1][2]

Table 2: Comparison of Off-Target Effects

CompoundTargetNumber of Off-Target Kinases DegradedReference
This compoundc-MET9[3]
48-284c-MET4[3]

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay using MTT

This protocol is a standard method to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting concentration range is 1 nM to 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases to quantify apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activity Measurement: After the treatment period, add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_analysis Data Analysis prep_cells Seed Cells in 96-well plate treat_cells Treat Cells with this compound prep_cells->treat_cells prep_sjf Prepare this compound Serial Dilutions prep_sjf->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt add_caspase Add Caspase-Glo Reagent incubate->add_caspase solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance (570nm) solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50 read_lum Read Luminescence add_caspase->read_lum plot_curves Plot Dose-Response Curves read_lum->plot_curves calc_ic50->plot_curves

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway sjf8240 This compound cmet c-MET sjf8240->cmet binds vhl VHL E3 Ligase sjf8240->vhl recruits degradation c-MET Degradation cmet->degradation ubiquitination pi3k PI3K/Akt Pathway cmet->pi3k ras RAS/ERK Pathway cmet->ras vhl->degradation proteasome Proteasome degradation->proteasome targeted to degradation->pi3k inhibits degradation->ras inhibits apoptosis Apoptosis pi3k->apoptosis inhibits proliferation Cell Proliferation & Survival pi3k->proliferation ras->apoptosis inhibits ras->proliferation

References

Technical Support Center: Interpreting Variable Results in SJF-8240 Immunoblotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results encountered during SJF-8240 immunoblotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the c-MET protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to the c-MET protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing c-MET into close proximity with the VHL E3 ligase, this compound facilitates the ubiquitination of c-MET, marking it for degradation by the proteasome. This leads to a reduction in the total levels of c-MET protein within the cell.

Q2: What are the common causes of variable results in this compound immunoblotting experiments?

Variable results in this compound immunoblotting can arise from several factors, including:

  • Suboptimal this compound Concentration: Both insufficient and excessive concentrations of this compound can lead to incomplete target degradation. High concentrations can lead to a phenomenon known as the "hook effect".[2][3][4]

  • Cell Line Specific Effects: The efficiency of this compound can vary between different cell lines due to differences in c-MET expression levels, VHL E3 ligase availability, and cellular uptake/efflux of the compound.

  • Experimental Timing: The kinetics of c-MET degradation can vary, so the time point of cell lysis after treatment is critical.

  • Technical Variability in Immunoblotting: Inconsistent protein loading, inefficient protein transfer, and issues with antibody incubations can all contribute to variable results.

  • Compound Stability: Degradation of the this compound compound can lead to reduced efficacy.

Q3: What is the "hook effect" and how can it affect my results?

Q4: How do I choose the right antibodies for detecting c-MET degradation?

It is crucial to use antibodies that are validated for Western blotting and are specific for c-MET. Tocris Bioscience, a supplier of this compound, recommends specific c-MET antibodies (e.g., Catalog # AF276 and MAB5694) that have been validated for this application. Always check the antibody datasheet for recommended dilutions and validation data. Using an antibody that recognizes a different epitope can sometimes be helpful for confirming results. Additionally, using an antibody against a loading control (e.g., GAPDH, β-actin) is essential for normalizing your data and ensuring equal protein loading.

Troubleshooting Guides

Issue 1: Weak or No c-MET Degradation

If you observe minimal or no reduction in the c-MET band intensity after treatment with this compound, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for c-MET degradation in your specific cell line.
Inappropriate Treatment Time Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) at the optimal this compound concentration to identify the time point of maximal degradation.
Low Abundance of Target Protein Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) per lane on your gel. Consider using a cell line with higher endogenous c-MET expression if possible.
Inefficient Cell Lysis Use a lysis buffer appropriate for membrane proteins, such as RIPA buffer, supplemented with protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption.
Poor Antibody Performance Use a validated anti-c-MET antibody at the recommended dilution. Ensure the primary and secondary antibodies are compatible.
Compound Instability Prepare fresh stock solutions of this compound in DMSO and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent or Variable c-MET Degradation

If you are observing significant variability in c-MET degradation between replicate experiments, the following table provides potential causes and solutions.

Potential Cause Recommended Solution
Inconsistent Cell Culture Conditions Standardize cell seeding density, passage number, and confluency at the time of treatment. Ensure cells are healthy and not overgrown.
Pipetting Inaccuracies Use calibrated pipettes and ensure accurate and consistent addition of this compound to your cell cultures.
Uneven Protein Loading Perform a protein concentration assay (e.g., BCA assay) on your cell lysates and load equal amounts of total protein in each lane. Always use a loading control (e.g., GAPDH, β-actin) and normalize the c-MET band intensity to the loading control.
Inefficient or Variable Protein Transfer Ensure proper assembly of the transfer stack and the absence of air bubbles. Optimize transfer time and voltage. Use a reversible membrane stain like Ponceau S to visualize protein transfer efficiency before antibody incubation.
Inconsistent Antibody Incubation Use a consistent volume of antibody solution and ensure the membrane is fully submerged and agitated during incubations. Use fresh antibody dilutions for each experiment.
Issue 3: Observing the "Hook Effect"

A bell-shaped dose-response curve, where c-MET degradation decreases at higher this compound concentrations, is indicative of the hook effect.

Observation Interpretation & Next Steps
Decreased c-MET degradation at high this compound concentrations This is the classic presentation of the hook effect. The high concentration of this compound is leading to the formation of non-productive binary complexes.
Actionable Steps 1. Confirm the effect: Repeat the dose-response experiment, ensuring a wide range of concentrations with smaller increments around the peak and tail ends of the curve. 2. Determine DC50 and Dmax: Identify the concentration that achieves maximum degradation (Dmax) and the concentration that achieves 50% degradation (DC50). 3. Use optimal concentrations: For future experiments, use this compound at or near its Dmax concentration for maximal effect.

Experimental Protocols

Protocol 1: c-MET Degradation Assay using this compound

This protocol outlines the steps for treating cells with this compound and preparing cell lysates for immunoblotting.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Cell Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Incubate the cells for the desired amount of time (e.g., 24 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

Protocol 2: Immunoblotting for c-MET

This protocol describes the steps for detecting c-MET protein levels by Western blot.

  • Sample Preparation:

    • To 20-40 µg of protein lysate, add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST before blocking.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-c-MET antibody in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the c-MET band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the percentage of c-MET remaining relative to the vehicle-treated control.

Visualizations

SJF_8240_Mechanism cluster_cell Cell SJF_8240 This compound Ternary_Complex c-MET-SJF-8240-VHL (Ternary Complex) SJF_8240->Ternary_Complex Binds cMET c-MET (Target Protein) cMET->Ternary_Complex Binds VHL VHL (E3 Ligase) VHL->Ternary_Complex Binds Ub_cMET Ubiquitinated c-MET Ternary_Complex->Ub_cMET Facilitates Ubiquitination Ubiquitin Ubiquitin Proteasome Proteasome Ub_cMET->Proteasome Targeted for Degradation Degraded_cMET Degraded c-MET Fragments Proteasome->Degraded_cMET Degrades

Caption: Mechanism of action for this compound-mediated c-MET degradation.

Western_Blot_Workflow cluster_experiment Experimental Workflow start Start: Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-c-MET) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Data Analysis: Densitometry & Normalization detection->analysis cMET_Signaling_Pathway cluster_pathway Simplified c-MET Signaling Pathway cluster_downstream Downstream Signaling Cascades HGF HGF (Ligand) cMET_receptor c-MET Receptor HGF->cMET_receptor Binds & Activates PI3K_AKT PI3K/AKT Pathway cMET_receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET_receptor->RAS_MAPK STAT STAT Pathway cMET_receptor->STAT Cellular_Responses Cellular Responses (Proliferation, Survival, Motility) PI3K_AKT->Cellular_Responses RAS_MAPK->Cellular_Responses STAT->Cellular_Responses SJF_8240 This compound SJF_8240->cMET_receptor Induces Degradation

References

how to address poor SJF-8240 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJF-8240, a potent c-MET degrader. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the c-MET receptor tyrosine kinase.[1] It is a heterobifunctional molecule composed of a ligand that binds to the c-MET protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By bringing c-MET into proximity with the VHL E3 ligase, this compound facilitates the ubiquitination of c-MET, marking it for degradation by the proteasome. This leads to the removal of the c-MET protein from the cell.

Q2: In which solvents is this compound soluble?

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO, for example, at a concentration of 10 mM or 50 mM.[1][2] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. What can I do to prevent this?

Precipitation of hydrophobic compounds like this compound upon dilution into aqueous solutions is a common issue. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4]

  • Serial Dilution: Perform a serial dilution of your high-concentration DMSO stock solution in pre-warmed (37°C) cell culture medium. Avoid adding a small volume of highly concentrated stock directly into a large volume of medium.

  • Intermediate Dilution Step: First, create an intermediate dilution of your this compound stock in pure DMSO to a lower concentration (e.g., 1 mM). Then, use this intermediate stock for the final dilution into your pre-warmed cell culture medium.

  • Mixing: When adding the this compound solution to the cell culture medium, do so dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.

  • Co-solvents: While not extensively documented for this compound, for highly problematic hydrophobic compounds, the use of co-solvents like PEG400 or Tween 80 in the final formulation can sometimes aid solubility.[5] However, the effects of these on your specific cell line and experiment should be validated.

Troubleshooting Guides

Issue 1: Poor or Inconsistent c-MET Degradation in Western Blot

Possible Causes & Solutions:

Possible Cause Troubleshooting Recommendation
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for c-MET degradation in your specific cell line. A good starting range is 1 nM to 1 µM.
Incorrect Incubation Time Conduct a time-course experiment to identify the optimal treatment duration. Degradation of c-MET by this compound has been observed within 6 hours.[1]
Poor this compound Solubility in Media Refer to the FAQ above on preventing precipitation. Ensure your final working solution is clear before adding it to the cells.
Cell Line Variability The expression level of c-MET and components of the ubiquitin-proteasome system can vary between cell lines. Hs746T and MDA-MB-231 cells are reported to be responsive to this compound.
Issues with Western Blot Protocol Ensure optimal lysis buffer composition, appropriate antibody dilutions, and sufficient transfer time. Refer to the detailed experimental protocol below.
Issue 2: High Background or Non-Specific Bands in Western Blot

Possible Causes & Solutions:

Possible Cause Troubleshooting Recommendation
Antibody Specificity Use a well-validated primary antibody for c-MET. See the recommended antibodies in the experimental protocol section.
Insufficient Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST.
Inadequate Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
Secondary Antibody Issues Run a control lane with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is appropriate for the species of the primary antibody.

Data Presentation

This compound Solubility

Solvent Maximum Concentration
DMSO50 mM (55.31 mg/mL)[1]
EthanolData not available
PBSData not available

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of this compound working solutions for cell culture experiments, designed to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the required amount of this compound powder to prepare a 10 mM solution in DMSO (Molecular Weight: 1106.25 g/mol ).

    • Dissolve the this compound powder in the calculated volume of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes and store at -80°C.

  • Prepare an Intermediate Dilution (100X of final concentration):

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare an intermediate dilution in complete cell culture medium. For example, to achieve a final concentration of 100 nM, prepare a 10 µM intermediate solution by diluting the 10 mM stock 1:1000 in pre-warmed medium.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. For a 1:100 dilution, add 10 µL of the 10 µM intermediate solution to 1 mL of medium.

    • Gently swirl the plates to ensure proper mixing.

Protocol 2: Western Blot for c-MET Degradation

This protocol details the procedure for assessing this compound-mediated c-MET degradation in Hs746T cells.

Materials:

  • Hs746T cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-c-MET

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL substrate

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Cell Seeding and Treatment:

    • Seed Hs746T cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to fresh tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-MET antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the c-MET band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of c-MET degradation relative to the vehicle control.

Visualizations

SJF_8240_Mechanism_of_Action This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation This compound This compound c-MET c-MET This compound->c-MET Binds to VHL E3 Ligase VHL E3 Ligase This compound->VHL E3 Ligase Recruits Poly-ubiquitinated c-MET c-MET-(Ub)n Ub Ub Ub->Poly-ubiquitinated c-MET Transferred to c-MET Proteasome Proteasome Poly-ubiquitinated c-MET->Proteasome Recognized by Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades into

Caption: Mechanism of this compound-mediated c-MET degradation.

Western_Blot_Workflow Western Blot Workflow for c-MET Degradation Cell_Treatment 1. Treat Hs746T cells with this compound Cell_Lysis 2. Lyse cells to extract proteins Cell_Treatment->Cell_Lysis Quantification 3. Quantify protein concentration Cell_Lysis->Quantification SDS_PAGE 4. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer proteins to membrane SDS_PAGE->Transfer Blocking 6. Block membrane Transfer->Blocking Primary_Ab 7. Incubate with primary antibody (anti-c-MET) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detect with ECL and image Secondary_Ab->Detection Analysis 10. Analyze band intensities Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

References

Technical Support Center: Mitigating Non-Specific Binding of SJF-8240 in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of SJF-8240 in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the c-MET receptor tyrosine kinase.[1][2] It is a heterobifunctional molecule composed of:

  • A c-MET binding moiety: This part of the molecule is based on foretinib, a multi-kinase inhibitor that binds to the ATP-binding pocket of c-MET.[3]

  • An E3 ubiquitin ligase recruiting ligand: this compound utilizes a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]

  • A linker: These two components are connected by a chemical linker.

By simultaneously binding to both c-MET and VHL, this compound brings them into close proximity, leading to the ubiquitination of c-MET and its subsequent degradation by the proteasome.[1]

Q2: What are the potential sources of non-specific binding with this compound?

Non-specific binding of this compound can arise from several factors:

  • Off-target binding of the foretinib moiety: Foretinib is known to be a multi-kinase inhibitor, meaning it can bind to other kinases besides c-MET.[4][5][6][7] This can lead to unintended biological effects or confounding results in your assays.

  • Hydrophobic interactions: PROTACs like this compound are large molecules and can exhibit hydrophobic properties, leading to non-specific binding to plastic surfaces (e.g., microplates) or other proteins in the assay.[8][9][10]

  • Ionic interactions: Charged regions of the molecule can interact non-specifically with oppositely charged surfaces or biomolecules.[8]

Q3: What is the "hook effect" and how can I avoid it with this compound?

The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency. This occurs because at very high concentrations, this compound is more likely to form binary complexes (this compound-c-MET or this compound-VHL) rather than the productive ternary complex (c-MET-SJF-8240-VHL), thus inhibiting degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for c-MET degradation.[1]

Troubleshooting Guides

Issue 1: High Background Signal in Immunoassays (ELISA, HTRF)

High background can mask the specific signal, leading to poor assay sensitivity.

Potential Cause Troubleshooting Strategy Recommended Reagents/Conditions
Hydrophobic binding of this compound to the microplate Use low-binding microplates. Add a non-ionic surfactant to the assay buffer.Black, low-binding surface-treated plates. 0.01% - 0.1% Tween-20 or Triton X-100.[5]
Non-specific binding of antibodies Increase the concentration of the blocking agent. Add normal serum from the same species as the secondary antibody to the blocking buffer.1-5% Bovine Serum Albumin (BSA) or non-fat dry milk.[6] 1-5% Normal Goat Serum (if using a goat secondary antibody).[9]
Ionic interactions Increase the salt concentration of the assay and wash buffers.150-500 mM NaCl.[8]
Issue 2: Inconsistent or Poor c-MET Degradation in Cell-Based Assays

This can manifest as variability between replicates or a lack of expected dose-response.

Potential Cause Troubleshooting Strategy Recommended Action
"Hook Effect" Perform a wide dose-response experiment.Test this compound concentrations from low nanomolar to high micromolar range.
Suboptimal ternary complex formation Optimize incubation time.Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time.
Low VHL E3 ligase expression in the cell line Confirm VHL expression.Perform a Western blot to check for VHL protein levels in your cell line.
Cell health and confluency Standardize cell culture conditions.Use cells within a consistent passage number range and seed at a consistent density.
Issue 3: Suspected Off-Target Effects

Observing cellular phenotypes that are not consistent with c-MET degradation alone.

Potential Cause Troubleshooting Strategy Recommended Experiment
Off-target kinase inhibition by the foretinib moiety Use a non-degrading control. Compare the phenotype of this compound with that of foretinib alone.Synthesize or obtain a control molecule where the VHL-binding ligand is mutated or inactive. Perform a kinase panel screen to identify other kinases inhibited by this compound.
Degradation of other proteins Perform proteomic analysis.Use quantitative proteomics (e.g., TMT-MS) to identify other proteins that are degraded upon this compound treatment.

Experimental Protocols

Protocol 1: Western Blot for c-MET Degradation

This protocol details the steps to assess the degradation of c-MET in cultured cells treated with this compound.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against c-MET overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) as per the manufacturer's instructions.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for c-MET and the loading control.

    • Normalize the c-MET signal to the loading control to determine the extent of degradation.

Protocol 2: Assay Buffer Optimization for Reduced Non-Specific Binding

This protocol provides a framework for optimizing your assay buffer to minimize non-specific binding of this compound.

  • Prepare a series of base buffers with varying concentrations of a non-ionic surfactant and a blocking agent.

Buffer ComponentConcentration Range to Test
Tween-20 0%, 0.01%, 0.05%, 0.1%
BSA 0.1%, 0.5%, 1%
NaCl 150 mM, 300 mM, 500 mM
  • Perform a control experiment without your specific target protein or antibody to assess the background signal generated by this compound alone in each buffer condition.

  • Select the buffer composition that provides the lowest background signal without significantly affecting your specific assay signal (to be determined in a separate experiment with all assay components).

Visualizations

SJF_8240_Mechanism cluster_cell Cell This compound This compound Ternary_Complex c-MET :: this compound :: VHL Ternary Complex This compound->Ternary_Complex Binds c-MET c-MET c-MET->Ternary_Complex Binds VHL VHL VHL->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation c-MET Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound leading to c-MET degradation.

cMET_Signaling_Pathway HGF HGF c-MET c-MET HGF->c-MET Binds & Activates GRB2 GRB2 c-MET->GRB2 GAB1 GAB1 c-MET->GAB1 STAT3 STAT3 c-MET->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration

Caption: Simplified c-MET signaling pathway upon activation by HGF.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Assay_Components Review Assay Components Start->Check_Assay_Components Optimize_Buffer Optimize Assay Buffer Check_Assay_Components->Optimize_Buffer If background is high Check_Off_Target Investigate Off-Target Effects Check_Assay_Components->Check_Off_Target If unexpected phenotype End Reduced Non-Specific Binding Optimize_Buffer->End Use_Controls Use Non-Degrading Control Check_Off_Target->Use_Controls Proteomics Perform Proteomics Check_Off_Target->Proteomics Use_Controls->End Proteomics->End

Caption: Logical workflow for troubleshooting non-specific binding of this compound.

References

SJF-8240 inactive in certain cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJF-8240. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing the c-MET degrader this compound. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and how does it work?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the c-MET protein. It is a heterobifunctional molecule composed of a ligand that binds to the c-MET protein (based on the inhibitor foretinib), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing c-MET and VHL into close proximity, this compound induces the ubiquitination of c-MET, marking it for degradation by the proteasome. This leads to the reduction of c-MET protein levels in the cell.

Q2: In which cell lines has this compound been shown to be active?

This compound has demonstrated activity in several cancer cell lines, including:

  • GTL16: A gastric carcinoma cell line where this compound inhibits cell proliferation with an IC50 of 66.7 nM.

  • Hs746T: A gastric carcinoma cell line with a c-MET exon 14 deletion, where this compound effectively degrades the mutant c-MET protein.[1]

  • A549: A lung cancer cell line where this compound has been shown to degrade wild-type c-MET.[2]

Q3: My this compound is not showing activity in my cell line of interest. What are the possible reasons?

Several factors could contribute to the lack of this compound activity. Here is a troubleshooting guide to help you identify the potential cause:

Troubleshooting Inactive this compound

Potential Cause Explanation & Troubleshooting Steps
Low or Absent c-MET Expression This compound requires the presence of its target, c-MET. Verify c-MET expression in your cell line using Western Blot or qPCR. You can also consult databases like the Cancer Cell Line Encyclopedia (CCLE) or The Human Protein Atlas for expression data.[3][4]
Low or Absent VHL E3 Ligase Expression As a VHL-recruiting PROTAC, this compound activity is dependent on the presence of a functional VHL E3 ligase complex. Confirm the expression of VHL in your cell line.[5] Renal cell carcinoma cell lines, for example, often have mutations or deletions in the VHL gene.[6][7][8]
c-MET Mutations Mutations in the c-MET kinase domain can interfere with the binding of the foretinib warhead of this compound. For instance, D1228 and Y1230 mutations have been implicated in resistance to some c-MET inhibitors.[9][10] However, foretinib has been shown to overcome some of these resistance mutations.[9][10] It is advisable to sequence the c-MET gene in your cell line to check for mutations that may affect drug binding.
"Hook Effect" At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and can lead to a decrease in degradation. This is known as the "hook effect".[11][12] To investigate this, perform a dose-response experiment over a wide range of this compound concentrations. A bell-shaped curve is indicative of the hook effect.[11] In Hs746T cells, a hook effect for this compound has been observed at concentrations above 100 nM.[1]
Poor Cell Permeability PROTACs are relatively large molecules, and poor cell permeability can be a reason for inactivity. While specific data for this compound is limited, this is a general consideration for PROTACs.
Experimental Conditions Ensure that your experimental setup is optimal. This includes using healthy, low-passage cells and ensuring the stability of this compound in your culture media.

Data on c-MET and VHL in Common Cancer Cell Lines

To assist in the selection of appropriate cell models and for troubleshooting, the following tables summarize the expression and mutation status of c-MET and VHL in a selection of commonly used cancer cell lines. This data is compiled from publicly available resources.

Table 1: c-MET Expression and Mutation Status in Selected Cancer Cell Lines

Cell LineCancer Typec-MET mRNA Expression (TPM)c-MET Protein ExpressionKnown c-MET Mutations/Amplification
A549 Lung Carcinoma~ 25MediumWild-type
H441 Lung Carcinoma~ 150HighWild-type
GTL16 Gastric CarcinomaHighHighAmplified
Hs746T Gastric CarcinomaHighHighExon 14 skipping
MCF7 Breast Carcinoma~ 5LowWild-type
MDA-MB-231 Breast Carcinoma~ 10LowWild-type
PC-3 Prostate Carcinoma~ 80HighWild-type
LNCaP Prostate Carcinoma~ 2LowWild-type
A2780 Ovarian Cancer~ 15MediumWild-type

Data is aggregated from various sources and should be confirmed for your specific cell stocks.

Table 2: VHL Expression and Mutation Status in Selected Cancer Cell Lines

Cell LineCancer TypeVHL mRNA Expression (TPM)VHL Protein ExpressionKnown VHL Mutations
A549 Lung Carcinoma~ 15PresentWild-type
MCF7 Breast Carcinoma~ 20PresentWild-type
MDA-MB-231 Breast Carcinoma~ 25PresentWild-type
PC-3 Prostate Carcinoma~ 30PresentWild-type
786-O Renal Cell Carcinoma~ 1AbsentMutant
RCC4 Renal Cell Carcinoma~ 2AbsentMutant
HEK293 Embryonic Kidney~ 40PresentWild-type

Data is aggregated from various sources and should be confirmed for your specific cell stocks.

Experimental Protocols & Methodologies

Protocol 1: Assessment of c-MET Degradation by Western Blot

This protocol outlines the steps to determine the extent of c-MET degradation following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-MET, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a DMSO vehicle control for the desired time (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary anti-c-MET and anti-loading control antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal.

    • Quantify band intensities using densitometry software. Normalize c-MET band intensity to the loading control.

    • Calculate the percentage of c-MET degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability.

Materials:

  • Cells and complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound and a DMSO control.

  • Incubation: Incubate for a period relevant to your experimental question (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

SJF_8240_Mechanism SJF_8240 This compound cMET c-MET (Target Protein) SJF_8240->cMET Binds VHL VHL (E3 Ligase) SJF_8240->VHL Recruits Ternary_Complex Ternary Complex (c-MET-SJF-8240-VHL) SJF_8240->Ternary_Complex cMET->Ternary_Complex VHL->Ternary_Complex Ub_cMET Ubiquitinated c-MET Ternary_Complex->Ub_cMET Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_cMET Proteasome Proteasome Ub_cMET->Proteasome Targeted to Degradation Degradation Products Proteasome->Degradation Degrades

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start This compound Inactive Check_cMET Check c-MET Expression Start->Check_cMET Check_VHL Check VHL Expression Check_cMET->Check_VHL Sufficient Low_cMET Low/No c-MET: Select new cell line Check_cMET->Low_cMET Low/Absent Check_Mutation Check c-MET Mutation Status Check_VHL->Check_Mutation Sufficient Low_VHL Low/No VHL: Select new cell line Check_VHL->Low_VHL Low/Absent Check_Hook Perform Dose-Response (Hook Effect) Check_Mutation->Check_Hook Absent Mutation_Present Mutation may confer resistance Check_Mutation->Mutation_Present Present Optimize_Conc Optimize this compound Concentration Check_Hook->Optimize_Conc Hook Effect Observed Other Consider other factors: Permeability, Stability Check_Hook->Other No Hook Effect

Caption: Troubleshooting workflow for this compound inactivity.

References

Technical Support Center: Confirming Ternary Complex Formation with SJF-8240

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the formation of the c-MET::SJF-8240::VHL ternary complex.

Understanding the this compound Mechanism of Action

This compound is a Proteolysis Targeting Chimera (PROTAC®) designed to induce the degradation of the c-MET protein.[1][2] It is a heterobifunctional molecule that consists of a ligand for the c-MET protein (based on the inhibitor foretinib) connected via a chemical linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The formation of a productive ternary complex, consisting of c-MET, this compound, and VHL, is the critical first step in this process.[3][4] This proximity enables the VHL ligase to polyubiquitinate c-MET, tagging it for degradation by the proteasome.

cMET Target Protein (c-MET) TernaryComplex c-MET :: this compound :: VHL (Ternary Complex) cMET->TernaryComplex Binds SJF This compound (PROTAC) SJF->TernaryComplex Induces Proximity VHL E3 Ligase (VHL) VHL->TernaryComplex Binds PolyUb Poly-ubiquitinated c-MET TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of this compound-induced c-MET degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm ternary complex formation?

A variety of biophysical (in vitro) and cell-based (in vivo) assays can be used. The choice of method depends on the specific question being asked (e.g., binding affinity vs. intracellular presence) and available resources.

Assay TypeMethodThroughputKey Output
Biophysical Isothermal Titration Calorimetry (ITC)LowBinding affinity (KD), thermodynamics, cooperativity (α)[5][6]
Surface Plasmon Resonance (SPR)MediumBinding kinetics (kon, koff), affinity (KD)[]
TR-FRET / HTRFHighProximity-based signal, relative binding affinity
AlphaLISA®HighProximity-based signal, potent for automation[][8]
Mass PhotometryLowSolution-based, label-free confirmation of complex mass[9]
Cell-Based Co-Immunoprecipitation (Co-IP)LowConfirms interaction within a cellular context[6][10]
NanoBRET™ AssayHighReal-time measurement of complex formation in live cells[3]

Q2: What is the "hook effect" and how can I avoid it?

The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[11] This occurs because excess this compound can lead to the formation of separate binary complexes (c-MET::this compound and VHL::this compound) instead of the productive ternary complex.[11] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[11]

Q3: What is cooperativity (α) and how is it measured?

Cooperativity is a metric that describes whether the binding of the first protein to the PROTAC helps or hinders the binding of the second protein to form the ternary complex.[6] It is a critical parameter for understanding the stability of the complex.[12] It is calculated from the binding affinities (KD) of the binary and ternary interactions, often measured by ITC or SPR.[5]

Cooperativity (α)InterpretationImplication for Ternary Complex
α > 1 Positive CooperativityThe proteins interact favorably, enhancing complex formation.[][9]
α = 1 No CooperativityThe binding of one protein has no effect on the other.
α < 1 Negative CooperativityThe proteins hinder each other's binding, reducing complex formation.[6][9]

Q4: My biochemical assay shows ternary complex formation, but I don't see c-MET degradation in cells. What could be the reason?

Several factors can cause this discrepancy:

  • Poor Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach its intracellular targets.[11]

  • Unproductive Complex Geometry: A stable ternary complex may form, but its specific conformation might not be optimal for the E3 ligase to transfer ubiquitin to c-MET.[5][11] This can be an issue related to the PROTAC's linker length or attachment points.

  • Compound Instability or Efflux: The compound may be unstable in cell culture media or actively removed from the cell by efflux pumps.[5][11]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) for Intracellular Complex Detection

This method confirms that the c-MET::this compound::VHL complex forms within the cell.

A 1. Cell Treatment Treat cells with this compound and appropriate controls (e.g., DMSO). B 2. Cell Lysis Lyse cells in non-denaturing buffer to preserve protein interactions. A->B C 3. Immunoprecipitation Incubate lysate with an anti-VHL antibody conjugated to beads. B->C D 4. Washing Wash beads to remove non-specifically bound proteins. C->D E 5. Elution Elute the VHL-containing complexes from the beads. D->E F 6. Western Blot Analyze eluate via SDS-PAGE and Western Blot. Probe for c-MET, VHL, and controls. E->F

Caption: Experimental workflow for Co-Immunoprecipitation.

Methodology:

  • Cell Treatment: Plate cells (e.g., GTL16 or Hs746T) and treat with the desired concentration of this compound (e.g., 100 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours). It is advisable to pre-treat with a proteasome inhibitor like MG132 to prevent the degradation of the complex.

  • Cell Lysis: Wash cells with cold PBS and lyse using a gentle, non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the lysate to reduce non-specific binding. Incubate the cleared lysate with an antibody against one of the complex components (e.g., anti-VHL) overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 1-3 hours.

  • Washing: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove unbound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against c-MET and VHL to confirm their co-precipitation. A positive result is the detection of c-MET in the sample where VHL was pulled down.

Troubleshooting Guide

Start Start: No c-MET Degradation Observed CheckComplex Did you confirm ternary complex formation in vitro (e.g., TR-FRET)? Start->CheckComplex CheckCellComplex Did you confirm ternary complex formation in cells (e.g., Co-IP)? CheckComplex->CheckCellComplex Yes OptimizeBiophys Troubleshoot Biophysical Assay: - Check protein quality - Optimize buffer conditions - Titrate compound concentration CheckComplex->OptimizeBiophys No CheckPermeability Assess Cell Permeability: - Use cellular thermal shift assay (CETSA) - LC-MS to measure intracellular concentration CheckCellComplex->CheckPermeability No CheckUb Assess Ubiquitination: - Perform in-cell ubiquitination assay (IP c-MET, blot for Ubiquitin) CheckCellComplex->CheckUb Yes Redesign Result: Unproductive Complex Consider PROTAC redesign: - Modify linker length/composition - Change attachment points CheckUb->Redesign No Ubiquitination Success Productive Complex Formed: Investigate other cellular factors (e.g., proteasome activity) CheckUb->Success Ubiquitination Observed

Caption: Troubleshooting logic for lack of this compound activity.

ProblemPotential Cause(s)Suggested Solution(s)
No signal in biophysical assay (e.g., TR-FRET, SPR) - Inactive protein (c-MET or VHL)- Incorrect buffer conditions- Binding affinity is too weak for the assay- Verify protein activity and purity.- Test different assay buffers.[8]- Increase protein concentrations or switch to a more sensitive technique like ITC.[5]
High background in Co-IP - Insufficient washing- Non-specific antibody binding- Cell lysate is too concentrated- Increase the number of wash steps or the stringency of the wash buffer.- Include an IgG isotype control to check for non-specific binding.[10]- Perform a pre-clearing step with beads before adding the primary antibody.
Hook effect observed (reduced signal at high [this compound]) - Formation of binary complexes instead of the ternary complex.- Perform a full dose-response curve to find the optimal concentration range.[11]- Use biophysical assays to measure the stability of the ternary complex relative to the binary complexes.[11]
Complex forms but no ubiquitination is detected - The geometry of the ternary complex is not productive for ubiquitin transfer.- This points to a fundamental issue with the PROTAC's design. A redesign of the linker (length, rigidity, attachment points) may be necessary to achieve a productive orientation.[5][11]

Quantitative Data Summary

The following table summarizes key performance metrics for this compound found in the literature.

ParameterCell LineValueReference
IC50 (Proliferation) GTL1666.7 nM[1][13]
Degradation In vitroDegrades c-MET within 6 hours[1][2]
Target Hs746T cellsDegrades exon-14-deleted c-MET[1][2]
Comparative Potency METex14Δ-GFP HEK293A newer compound, 48-284, was >15-fold more potent than this compound.[14]

References

Validation & Comparative

Comparative Analysis of c-MET Degradation Potency: SJF-8240 vs. 48-284

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of two prominent proteolysis-targeting chimeras (PROTACs), SJF-8240 and 48-284, focusing on their efficacy in degrading the c-MET receptor tyrosine kinase. The data presented is compiled from recent studies to facilitate an informed assessment of their potential applications in cancer research and therapy.

Quantitative Comparison of Degradation Potency

The c-MET degradation potency of this compound and 48-284 has been evaluated using live-cell imaging in HEK293 cells expressing a MET exon 14 skipping mutant fused to green fluorescent protein (METex14Δ-GFP). The half-maximal degradation concentration (DC50) is a key metric for potency, representing the concentration of the degrader required to reduce the cellular level of the target protein by 50%.

CompoundTarget ProteinCell LineDC50 (nM)Fold Potency AdvantageReference
This compound c-METHEK293 (METex14Δ-GFP)2614 ± 1151x[1][2]
48-284 c-METHEK293 (METex14Δ-GFP)144 ± 5>15x[1][2]

Experimental Methodologies

The following protocols outline the key experiments used to determine the c-MET degradation potency of this compound and 48-284.

Live-Cell Imaging for c-MET Degradation

This method allows for the real-time quantification of target protein degradation within living cells.

Cell Culture and Transfection:

  • HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were transiently transfected with a plasmid encoding METex14Δ-GFP using a suitable transfection reagent.

PROTAC Treatment and Imaging:

  • Transfected cells were seeded in 96-well plates.

  • Cells were treated with serial dilutions of this compound or 48-284, including a vehicle control (e.g., 0.1% DMSO).

  • The plate was immediately placed in a pre-warmed, CO2-controlled live-cell imaging system.

  • Images were acquired from both the GFP channel and a brightfield/phase-contrast channel at regular intervals (e.g., every 15-30 minutes) for up to 24 hours.

Data Analysis:

  • Image analysis software was used to identify and track individual cells over time.

  • The mean fluorescence intensity of GFP per cell was quantified for each time point.

  • The fluorescence intensity at each time point was normalized to the intensity at time zero for each respective cell.

  • Degradation curves were generated by plotting the normalized fluorescence intensity against time for each PROTAC concentration.

  • The DC50 values were calculated by fitting the dose-response data at a specific time point (e.g., 24 hours) to a four-parameter logistic curve.

Western Blotting for Confirmation of c-MET Degradation

Western blotting is a standard biochemical technique used to confirm the degradation of the target protein.

Sample Preparation:

  • Cells were treated with this compound or 48-284 at various concentrations for a specified duration (e.g., 24 hours).

  • Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Cell lysates were centrifuged to pellet cellular debris, and the supernatant containing the protein extract was collected.

  • Protein concentration was determined using a BCA protein assay.

SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (e.g., 20-30 µg) were mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel.

  • Proteins were separated by size via gel electrophoresis.

  • The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting:

  • The membrane was blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • The membrane was incubated with a primary antibody specific for c-MET overnight at 4°C.

  • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • A primary antibody against a loading control protein (e.g., β-actin or GAPDH) was used to ensure equal protein loading across lanes.

Detection and Analysis:

  • The membrane was incubated with an enhanced chemiluminescence (ECL) substrate.

  • The chemiluminescent signal was detected using a digital imaging system.

  • The intensity of the protein bands was quantified using image analysis software. The level of c-MET was normalized to the loading control.

Visualizing the Mechanism of Action and Experimental Design

To better understand the biological context and experimental approach, the following diagrams are provided.

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 HGF HGF (Ligand) HGF->cMET Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Migration) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription

c-MET Signaling Pathway Overview.

PROTAC_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis A Seed HEK293 cells expressing METex14Δ-GFP B Treat with varying concentrations of this compound or 48-284 A->B C Live-Cell Imaging: Acquire fluorescence images over 24h B->C D Western Blotting: Lyse cells, separate proteins, and probe for c-MET B->D E Quantify GFP fluorescence intensity per cell over time C->E F Normalize c-MET band intensity to loading control D->F G Calculate DC50 values E->G F->G

Experimental Workflow for c-MET Degradation Assay.

References

A Comparative Analysis of SJF-8240's Selectivity Profile Against Other MET PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MET receptor tyrosine kinase is a well-validated target in oncology. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to target c-MET by inducing its degradation. SJF-8240 is a first-generation MET PROTAC that utilizes the multi-kinase inhibitor foretinib as its c-MET binding ligand and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While effective in degrading c-MET, the promiscuous nature of foretinib raises concerns about the selectivity of this compound. This guide provides a comparative analysis of the selectivity of this compound with more recently developed MET PROTACs, namely the capmatinib-based PROTAC 48-284 and the tepotinib-based PROTAC D15, supported by experimental data from publicly available research.

Selectivity Comparison of MET PROTACs

The selectivity of a PROTAC is a critical attribute, as off-target degradation can lead to unintended cellular effects and toxicity. The primary determinant of a PROTAC's selectivity is the warhead that binds to the protein of interest.

This compound , with its foretinib warhead, demonstrates a broader off-target profile compared to PROTACs developed with more selective MET inhibitors.[1] Foretinib itself is known to bind to a large number of kinases.[1] This is reflected in the observation that foretinib-based PROTACs can downregulate over 100 proteins.[2]

48-284 , which employs the highly selective MET inhibitor capmatinib, exhibits a significantly improved selectivity profile. A direct comparison revealed that while this compound led to the degradation of 9 kinases, 48-284 only degraded 4.[1] This highlights the direct impact of warhead selectivity on the overall selectivity of the PROTAC.

D15 , a PROTAC utilizing the potent and selective MET inhibitor tepotinib, has been described as a highly selective c-MET degrader.[2] A global proteomic analysis in EBC-1 cells showed that D15 treatment resulted in the significant downregulation of only 18 proteins out of over 3,372 identified proteins.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: On-Target Potency of MET PROTACs

PROTACWarheadE3 Ligase LigandTargetCell LineDC50 (nM)
This compoundForetinibVHLMETex14Δ-GFPHEK2932614[1]
48-284CapmatinibVHLMETex14Δ-GFPHEK293144[1]
D15TepotinibThalidomide (CRBN)c-METEBC-1, Hs746TPicomolar range[2]

Table 2: Off-Target Kinase Degradation Profile

PROTACNumber of Off-Target Kinases DegradedIdentified Off-Target KinasesQuantitative Degradation Data
This compound9[1]Not fully disclosed in reviewed literatureNot available
48-2843[1]PDPK1, EPHA2, PIK3R4[1]Not available
D15Not specifically reported for kinasesDownregulated 17 non-MET proteins[2]Not available

Experimental Protocols

The selectivity of these MET PROTACs was primarily assessed using mass spectrometry-based quantitative proteomics. Below is a generalized protocol based on the methodologies described in the cited literature.

Global Proteomics Analysis of PROTAC-Treated Cells

1. Cell Culture and Treatment:

  • Cell Lines: HEK293 cells expressing METex14Δ-GFP (for this compound and 48-284 comparison) or EBC-1 cells (for D15 analysis) are commonly used.[1][2]

  • Treatment: Cells are treated with the respective PROTAC at a specific concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).[1]

2. Cell Lysis and Protein Digestion:

  • Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Proteins are denatured, reduced, and alkylated.

  • Proteins are then digested into peptides using an enzyme such as trypsin.

3. Peptide Labeling (Optional):

  • For relative quantification, peptides from different treatment groups can be labeled with isobaric tags (e.g., TMT or iTRAQ).

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Peptides are separated by reverse-phase liquid chromatography.

  • Eluted peptides are ionized and analyzed by a high-resolution mass spectrometer.

  • The mass spectrometer acquires MS1 scans for peptide precursor ions and MS/MS scans for fragmentation of selected precursors.

5. Data Analysis:

  • The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).

  • Peptides and proteins are identified by searching the fragmentation data against a protein database.

  • Protein abundance is quantified based on the intensity of precursor ions (label-free quantification) or reporter ions (isobaric labeling).

  • Statistical analysis is performed to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target c-MET PROTAC->Target E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (c-MET-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated c-MET Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Selectivity Profiling

Selectivity_Workflow A Cell Culture (e.g., HEK293, EBC-1) B Treatment with MET PROTAC (this compound, 48-284, or D15) and Vehicle Control A->B C Cell Lysis and Protein Extraction B->C D Protein Digestion (Trypsin) C->D E LC-MS/MS Analysis D->E F Data Analysis: Protein Identification and Quantification E->F G Identification of Downregulated Proteins (On- and Off-Targets) F->G

Caption: Workflow for proteomic analysis of PROTAC selectivity.

Conclusion

The selectivity of MET PROTACs is a critical factor for their therapeutic potential. This comparative guide demonstrates that while this compound is a valuable tool for studying c-MET degradation, its selectivity is limited by its promiscuous foretinib warhead. Newer MET PROTACs, such as the capmatinib-based 48-284 and the tepotinib-based D15, offer significantly improved selectivity profiles. This improvement is a direct result of employing more selective c-MET inhibitors as warheads. For researchers and drug developers, these findings underscore the importance of warhead selection in the design of highly selective and potentially safer PROTAC degraders. Further head-to-head quantitative proteomic studies would be beneficial to provide a more comprehensive and definitive comparison of the off-target profiles of these and other emerging MET PROTACs.

References

A Head-to-Head Comparison of SJF-8240 and Foretinib for c-MET Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to c-MET Inhibition vs. Degradation

The c-MET receptor tyrosine kinase, a critical mediator of cell growth, survival, and metastasis, has emerged as a key target in oncology. Dysregulation of the HGF/c-MET signaling axis is implicated in the progression of numerous cancers, making it a focal point for therapeutic intervention. This guide provides a comprehensive comparison of two distinct modalities targeting c-MET: the multi-kinase inhibitor foretinib and the proteolysis-targeting chimera (PROTAC) SJF-8240, which is derived from foretinib. We present a detailed analysis of their mechanisms of action, quantitative performance data from preclinical studies, and the experimental protocols used to generate this data.

Executive Summary

Foretinib is an ATP-competitive inhibitor that targets the kinase activity of c-MET and other receptor tyrosine kinases, notably VEGFR2. In contrast, this compound is a heterobifunctional molecule that co-opts the cell's ubiquitin-proteasome system to induce the targeted degradation of the c-MET protein. This fundamental difference in their mechanism of action leads to distinct biological outcomes in terms of potency, selectivity, and the durability of the cellular response.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and foretinib from relevant preclinical studies.

Compound Metric Cell Line Value Reference
This compound IC50 (Cell Proliferation)GTL1666.7 nM[1][2]
This compound DC50 (c-MET Degradation)METex14Δ-GFP HEK293T2614 ± 115 nM[3]
Foretinib IC50 (Cell Proliferation)T98G (Glioblastoma)4.66 ± 0.29 µM[4]
Foretinib IC50 (Cell Proliferation)U87MG (Glioblastoma)29.99 ± 1.31 µM[4]
Foretinib IC50 (Kinase Inhibition)c-MET (in vitro)0.4 nM[5]
Foretinib IC50 (Kinase Inhibition)VEGFR2 (in vitro)0.9 nM[5]

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Kinase Selectivity Profile

A significant differentiator between inhibition and degradation is the potential for enhanced selectivity. While foretinib is a multi-kinase inhibitor, this compound demonstrates a more focused degradation profile.

Compound Selectivity Profile Details Reference
Foretinib Broad Kinase InhibitionBinds to 133 kinases with significant affinity in competitive binding assays.[6]
This compound Focused Kinase DegradationInduces the degradation of 9 kinases, including c-MET.[3]

Mechanism of Action

Foretinib acts as a conventional inhibitor, reversibly binding to the ATP-binding pocket of the c-MET kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. This compound, on the other hand, functions as a PROTAC. It simultaneously binds to c-MET and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex that leads to the polyubiquitination and subsequent proteasomal degradation of the c-MET protein.

cluster_foretinib Foretinib (Inhibitor) cluster_sjf8240 This compound (PROTAC Degrader) Foretinib Foretinib c-MET Kinase Domain c-MET Kinase Domain Foretinib->c-MET Kinase Domain Binds to ATP pocket Phosphorylation Phosphorylation c-MET Kinase Domain->Phosphorylation Inhibited ATP ATP ATP->c-MET Kinase Domain Blocked Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling Blocked This compound This compound c-MET Protein c-MET Protein This compound->c-MET Protein VHL E3 Ligase VHL E3 Ligase This compound->VHL E3 Ligase Ternary Complex c-MET This compound VHL c-MET Protein->Ternary Complex VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Comparative mechanisms of action for foretinib and this compound.

The c-MET Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor c-MET triggers a cascade of downstream signaling events that are crucial for cell function. Both foretinib and this compound aim to disrupt this pathway, albeit through different mechanisms.

cMET_Pathway HGF HGF c-MET c-MET HGF->c-MET Binds and Activates GRB2 GRB2 c-MET->GRB2 PI3K PI3K c-MET->PI3K STAT3 STAT3 c-MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth, Survival Cell Growth, Survival mTOR->Cell Growth, Survival Gene Transcription Gene Transcription STAT3->Gene Transcription

Caption: The HGF/c-MET signaling pathway and its downstream effectors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to characterize this compound and foretinib.

Western Blot for c-MET Degradation

This protocol is used to quantify the levels of c-MET protein in cells following treatment with a degrader or inhibitor.

WB_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: Experimental workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound or foretinib for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-MET overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Proliferation Assay (MTS Assay)

This colorimetric assay is used to assess the effect of the compounds on cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells (e.g., GTL16) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or foretinib for a defined period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion

The choice between an inhibitor like foretinib and a degrader such as this compound for targeting c-MET depends on the specific therapeutic goals and the biological context. Foretinib offers potent multi-kinase inhibition, which may be advantageous in cancers driven by multiple signaling pathways. However, this broader activity profile may also lead to off-target effects.

This compound, by inducing the degradation of c-MET, offers the potential for a more profound and durable pathway inhibition. The catalytic nature of PROTACs may also allow for efficacy at lower concentrations compared to traditional inhibitors. Furthermore, the degradation of the entire protein scaffold can prevent non-catalytic functions and mitigate the risk of resistance mechanisms that can arise with kinase inhibitors. The enhanced selectivity of this compound, as evidenced by its more focused degradation profile, suggests a potential for a wider therapeutic window.

Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of c-MET degraders in comparison to established inhibitors. This guide provides a foundational understanding for researchers to navigate the complexities of targeting the c-MET pathway.

References

A Comparative Guide to the Validation of SJF-8240-Induced c-MET Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and other common immunoassays for the validation and quantification of SJF-8240-induced degradation of the c-MET oncoprotein. This compound is a potent proteolysis-targeting chimera (PROTAC) that hijacks the cell's natural protein disposal machinery to selectively eliminate c-MET, a receptor tyrosine kinase frequently dysregulated in various cancers. This document outlines the experimental data supporting this compound's activity, compares it with alternative c-MET degraders, and provides detailed protocols for key validation techniques.

Unveiling the Mechanism: The c-MET Signaling Pathway and this compound Intervention

The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and motility.[1] Dysregulation of c-MET signaling is a key driver in many cancers. This compound, a heterobifunctional molecule, links the c-MET inhibitor foretinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings c-MET into proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binding & Activation RAS RAS cMET->RAS PI3K PI3K cMET->PI3K Proteasome Proteasome cMET->Proteasome Targeting MAPK MAPK RAS->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation SJF8240 This compound SJF8240->cMET Binds VHL VHL E3 Ligase SJF8240->VHL Recruits VHL->cMET Ubiquitination Ub Ubiquitin Degradation c-MET Degradation Proteasome->Degradation Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture & Treatment (e.g., with this compound) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Peptide_Cleanup Peptide Cleanup & Labeling (optional) Digestion->Peptide_Cleanup LC_Separation Liquid Chromatography (LC) Separation Peptide_Cleanup->LC_Separation MS_Acquisition Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Acquisition Database_Search Database Search & Peptide Identification MS_Acquisition->Database_Search Quantification Protein Quantification & Statistical Analysis Database_Search->Quantification Result Degradation Profile & Selectivity Quantification->Result Validation_Comparison cluster_question Experimental Question cluster_methods Validation Methods cluster_outcomes Key Outcomes Question Validate this compound-induced c-MET Degradation MS Mass Spectrometry Question->MS WB Western Blotting Question->WB IF Immunofluorescence Question->IF FC Flow Cytometry Question->FC MS_Outcome Unbiased, Proteome-wide Quantification & Selectivity MS->MS_Outcome WB_Outcome Protein Size & Relative Quantification WB->WB_Outcome IF_Outcome Subcellular Localization & Quantification IF->IF_Outcome FC_Outcome High-Throughput Single-Cell Quantification FC->FC_Outcome

References

A Comparative Analysis of SJF-8240 and Other c-MET Tyrosine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the c-MET receptor tyrosine kinase has emerged as a critical oncogene implicated in the progression of various malignancies. While traditional small-molecule tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the development of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) offers a distinct approach to neutralizing c-MET's oncogenic signaling. This guide provides a comprehensive comparative analysis of SJF-8240, a c-MET PROTAC degrader, and other prominent c-MET TKIs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

This compound is a heterobifunctional molecule that co-opts the cell's ubiquitin-proteasome system to induce the degradation of the c-MET protein. It is composed of the multi-kinase inhibitor foretinib, which serves as the c-MET binding ligand, connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This mechanism of action fundamentally differs from traditional TKIs, which primarily function by competitively inhibiting the ATP-binding site of the kinase domain.

Comparative Performance: this compound vs. c-MET TKIs

The efficacy of this compound and other c-MET inhibitors can be evaluated across several key performance indicators, including their potency in cellular assays, selectivity across the kinome, and their impact on downstream signaling pathways.

Table 1: In Vitro Potency of this compound and Selected c-MET Tyrosine Kinase Inhibitors
CompoundMechanism of ActionCell LineAssay TypeIC50 (nM)Reference
This compound c-MET Degrader (PROTAC)GTL16 (gastric carcinoma)Cell Proliferation66.7
Foretinib Multi-kinase InhibitorGTL16 (gastric carcinoma)c-MET phosphorylation0.4[1]
Crizotinib Multi-kinase InhibitorVariousc-MET phosphorylation11N/A
Cabozantinib Multi-kinase InhibitorVariousc-MET phosphorylation1.3[2]
Capmatinib Selective c-MET InhibitorVariousc-MET phosphorylation0.13N/A
Tepotinib Selective c-MET InhibitorVariousc-MET phosphorylationN/AN/A

Note: IC50 values from different sources may not be directly comparable due to variations in experimental conditions.[3]

This compound demonstrates potent inhibition of c-MET-driven cell proliferation. A key advantage of the PROTAC approach is the potential for a more sustained and durable response compared to traditional inhibitors, as the catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target proteins.[4]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound's selectivity is largely dictated by its foretinib warhead. Foretinib is a multi-kinase inhibitor with potent activity against MET, VEGFR2, and ROS1, among others.[5][6] This broad activity profile suggests that this compound may also induce the degradation of other kinases, a factor to be considered in its therapeutic application. In contrast, inhibitors like capmatinib and tepotinib are designed for high selectivity for c-MET.[7]

A study comparing a more selective capmatinib-based PROTAC (48-284) to this compound found that 48-284 degraded only 4 kinases out of 119, while this compound led to the degradation of 9 kinases, highlighting the impact of the warhead's selectivity on the PROTAC's overall specificity.[8]

Impact on Downstream Signaling

Activation of the c-MET receptor triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and motility. Both TKIs and PROTACs aim to abrogate this signaling. This compound has been shown to inhibit agonist-driven AKT phosphorylation. Studies have demonstrated that c-MET degradation by PROTACs can lead to a more durable and sustained inhibition of downstream signaling compared to inhibition alone.[9]

Preclinical and Clinical Status

While numerous c-MET TKIs have advanced into clinical trials and some have received regulatory approval for specific cancer types, the clinical development of c-MET-targeting PROTACs is still in its early stages.[] As of the latest available information, there are no public records of this compound entering clinical trials. However, the preclinical data for various c-MET PROTACs, including those with in vivo efficacy in xenograft models, suggest that this class of drugs holds significant promise.[11][12]

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the c-MET signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for comparing c-MET inhibitors.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binding & Dimerization RAS RAS cMET->RAS PI3K PI3K cMET->PI3K Activation STAT3 STAT3 cMET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: The c-MET signaling pathway.

PROTAC_Mechanism SJF8240 This compound (PROTAC) cMET c-MET Protein SJF8240->cMET Binds VHL VHL E3 Ligase SJF8240->VHL Recruits TernaryComplex Ternary Complex (c-MET-SJF8240-VHL) cMET->TernaryComplex VHL->TernaryComplex PolyUb_cMET Polyubiquitinated c-MET TernaryComplex->PolyUb_cMET Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb_cMET->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow Start Start: Select c-MET dependent cancer cell line Treatment Treat cells with varying concentrations of inhibitors (this compound vs. TKIs) Start->Treatment CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->CellViability WesternBlot Western Blot Analysis Treatment->WesternBlot KinaseScreen Kinome-wide Selectivity Screening Treatment->KinaseScreen DataAnalysis Data Analysis: Determine IC50/DC50, assess protein levels CellViability->DataAnalysis WesternBlot->DataAnalysis KinaseScreen->DataAnalysis Conclusion Conclusion: Comparative analysis of potency and selectivity DataAnalysis->Conclusion

References

Degradation vs. Inhibition: A Comparative Analysis of SJF-8240 in Modulating Downstream c-MET Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding the Differential Effects of the PROTAC Degrader SJF-8240 and Traditional Kinase Inhibitors on the c-MET Pathway.

This guide provides a comprehensive comparison of this compound, a Proteolysis Targeting Chimera (PROTAC) designed to degrade the c-MET receptor tyrosine kinase, with conventional small molecule inhibitors targeting the same pathway. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological processes, this document aims to equip researchers with the necessary information to assess the unique advantages of a degradation-based approach over simple inhibition for therapeutic intervention.

Unveiling the Mechanism: Degradation Outperforms Inhibition

This compound is a heterobifunctional molecule that links the c-MET inhibitor foretinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual-binding mechanism brings c-MET into close proximity with the cellular machinery responsible for protein degradation, leading to its ubiquitination and subsequent destruction by the proteasome. This contrasts with traditional inhibitors like foretinib and capmatinib, which merely block the kinase activity of c-MET.

This fundamental difference in the mechanism of action results in a more profound and sustained suppression of downstream signaling pathways. As the data will illustrate, the removal of the entire c-MET protein scaffold by this compound and its more selective counterpart, 48-284, leads to a more significant reduction in the activation of key downstream effectors such as AKT and ERK (MAPK) when compared to their parent inhibitors.

Quantitative Comparison of PROTACs and Inhibitors

The following tables summarize the key quantitative data from various studies, allowing for a direct comparison of the efficacy and selectivity of this compound, the more advanced PROTAC 48-284, and their respective parent inhibitors, foretinib and capmatinib.

Table 1: Cellular Potency of c-MET PROTACs and Inhibitors

CompoundMechanism of ActionCell LineParameterValue (nM)
This compound c-MET Degrader (PROTAC)GTL16IC5066.7[1]
HEK293T (METex14Δ-GFP)DC502614 ± 115[2]
48-284 c-MET Degrader (PROTAC)HEK293T (METex14Δ-GFP)DC50144 ± 5[2]
Foretinib c-MET InhibitorMKN45IC5013.4
SNU620IC5021.9
Capmatinib c-MET InhibitorSNU-5IC501.2
S114IC5012.4
H441IC50~0.5
U-87MGIC502

IC50 (Half-maximal inhibitory concentration) measures the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation). DC50 (Half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded.

Table 2: Kinase Selectivity Profile of c-MET PROTACs

CompoundWarhead (Inhibitor)Number of Kinases Degraded
This compound Foretinib9[2]
48-284 Capmatinib4[2]

This data, derived from mass spectrometry-based proteomic analysis, highlights the improved selectivity of 48-284, which is based on the more selective c-MET inhibitor capmatinib, compared to the foretinib-based this compound.[2]

Table 3: Impact on Downstream Signaling Pathways

TreatmentCell LineDownstream EffectObservation
This compound vs. 48-284 Hs746Tp-AKT and p-MAPK levels48-284 treatment resulted in a more significant reduction in the phosphorylation of both AKT and MAPK compared to this compound.[2][3]

This direct comparison in Hs746T cells, which harbor a MET exon 14 skipping mutation, demonstrates the superior ability of the more potent and selective PROTAC, 48-284, to shut down key downstream survival and proliferation pathways.[2][3]

Visualizing the Pathways and Processes

To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the c-MET signaling pathway and the experimental workflow for comparing these compounds.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_intervention Therapeutic Intervention cMET c-MET Receptor GRB2_SOS GRB2/SOS cMET->GRB2_SOS PI3K PI3K cMET->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Foretinib / Capmatinib Inhibitor->cMET Inhibits Kinase Activity PROTAC This compound PROTAC->cMET Induces Degradation

Caption: c-MET signaling pathway and points of intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome start Seed Cancer Cells (e.g., Hs746T) treatment Treat with: - this compound - Foretinib - 48-284 - Capmatinib - Vehicle Control start->treatment western Western Blot treatment->western viability Cell Viability Assay (e.g., MTT) treatment->viability p_protein Quantify p-AKT, p-ERK, and total c-MET levels western->p_protein ic50_dc50 Determine IC50 / DC50 values viability->ic50_dc50 comparison Comparative Analysis of Downstream Pathway Modulation and Cell Proliferation p_protein->comparison ic50_dc50->comparison

Caption: Experimental workflow for comparing PROTACs and inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to determine the levels of total c-MET and the phosphorylation status of its downstream effectors, AKT and ERK.

  • Cell Lysis:

    • Culture cancer cells (e.g., Hs746T) to 70-80% confluency.

    • Treat cells with this compound, foretinib, 48-284, capmatinib, or vehicle control at desired concentrations for the specified time (e.g., 8 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total c-MET, phospho-c-MET, total AKT, phospho-AKT (Ser473), total ERK, phospho-ERK (Thr202/Tyr204), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify band intensities using image analysis software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to their respective total protein levels and the total c-MET levels to the loading control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the impact of the compounds on cell proliferation and viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound, foretinib, 48-284, or capmatinib. Include a vehicle-only control.

    • Incubate the cells for a predetermined period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to calculate the IC50 values.

Conclusion

References

A Head-to-Head Comparison of c-MET Degraders: SJF-8240 vs. Capmatinib-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful therapeutic modality. This guide provides a detailed, data-driven comparison of two distinct classes of PROTACs targeting the c-MET receptor tyrosine kinase: SJF-8240, a foretinib-based degrader, and a newer generation of PROTACs built upon the highly selective c-MET inhibitor, capmatinib.

Overview and Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a "warhead" that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.

  • This compound utilizes the multi-kinase inhibitor foretinib as its c-MET binding warhead and recruits the von Hippel-Lindau (VHL) E3 ligase .[1][2]

  • Capmatinib-based PROTACs , such as the notable examples 48-284 and Met-DD4 , employ the highly selective c-MET inhibitor capmatinib as their warhead.[3][4] These can be engineered to recruit either the VHL or Cereblon (CRBN) E3 ligases.[3][4]

The fundamental difference in the warhead—promiscuous foretinib versus selective capmatinib—is a key determinant of the PROTACs' overall performance, particularly concerning selectivity.[3][5]

cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery Warhead Warhead Linker Linker Warhead->Linker c-MET c-MET (Target Protein) Warhead->c-MET Binds E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3_Ligase Recruits Proteasome Proteasome c-MET->Proteasome Degradation E3_Ligase->c-MET Ubiquitination Ub Ubiquitin E3_Ligase->Ub Transfers

Figure 1: General Mechanism of Action for c-MET PROTACs.

Performance Data: A Comparative Analysis

The efficacy of PROTACs is typically assessed by their ability to induce degradation of the target protein (DC50 and Dmax) and their anti-proliferative activity in cancer cell lines (IC50/GI50).

ParameterThis compoundCapmatinib-PROTAC (48-284)Capmatinib-PROTAC (Met-DD4)
Warhead Foretinib[1]Capmatinib[3]Capmatinib[4]
E3 Ligase Ligand VHL[1]VHL[3]CRBN Ligand[4]
DC50 2614 ± 115 nM (METex14Δ-GFP HEK293)[3]144 ± 5 nM (METex14Δ-GFP HEK293)[3]6.21 nM (EBC-1 cells)[4]
Dmax Not explicitly reported>99% (in EBC-1 and Hs746T cells for similar compounds)[5]>99% (in EBC-1 and Hs746T cells)[5]
IC50 (Proliferation) 66.7 nM (GTL16 cells)[6]Not explicitly reported4.37 nM (EBC-1 cells)[4]

Key Observations:

  • Degradation Potency: Capmatinib-based PROTACs demonstrate significantly greater potency in degrading c-MET. 48-284 is over 15-fold more potent than this compound in a head-to-head comparison.[3] Met-DD4 shows even more remarkable potency with a DC50 in the low nanomolar range.[4]

  • Anti-proliferative Activity: The potent degradation induced by capmatinib-based PROTACs translates to strong anti-proliferative effects in c-MET addicted cancer cell lines.[4]

Selectivity Profile: Kinome Scanning

A critical advantage of targeted degradation over simple inhibition is the potential for improved selectivity. This is particularly relevant when comparing PROTACs derived from a promiscuous inhibitor like foretinib with those from a selective inhibitor like capmatinib.

FeatureThis compound (Foretinib-based)Capmatinib-PROTAC (48-284)
Number of Kinases Degraded 9[3]4 (MET, PDPK1, EPHA2, PIK3R4)[3]

Key Observations:

  • The use of a more selective warhead (capmatinib) in the PROTAC design leads to a significantly improved selectivity profile.[3] 48-284 degrades fewer off-target kinases compared to this compound, which is based on the less selective foretinib.[3] This enhanced selectivity is a major advantage for capmatinib-based PROTACs, potentially leading to fewer off-target effects in a therapeutic setting.

Impact on Downstream Signaling

Degradation of c-MET by both this compound and capmatinib-based PROTACs leads to the inhibition of downstream signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT and RAS/MAPK pathways.[3] However, the more potent degradation by capmatinib-based PROTACs like 48-284 results in a more pronounced reduction in the phosphorylation of AKT and MAPK compared to this compound.[3]

HGF HGF c-MET c-MET HGF->c-MET Activates PI3K PI3K c-MET->PI3K Phosphorylates RAS RAS c-MET->RAS Activates AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival MAPK MAPK RAS->MAPK MAPK->Proliferation_Survival PROTAC c-MET PROTAC PROTAC->c-MET Induces Degradation

Figure 2: c-MET Downstream Signaling and PROTAC Intervention.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the comparative data.

Western Blotting for c-MET Degradation

This technique is used to quantify the amount of c-MET protein in cells after treatment with PROTACs.

Cell_Culture 1. Cell Culture & PROTAC Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-c-MET, anti-Actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Figure 3: Western Blotting Experimental Workflow.

Protocol Summary:

  • Cell Treatment: Plate cells (e.g., Hs746T, EBC-1) and treat with varying concentrations of PROTACs or vehicle control (DMSO) for a specified duration (e.g., 8, 16, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific binding. Incubate with a primary antibody specific for c-MET, followed by a loading control antibody (e.g., β-actin). Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software to determine the extent of c-MET degradation relative to the loading control.

Cell Viability Assay (e.g., CCK-8 or MTT)

These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol Summary:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: After allowing cells to adhere, treat them with a serial dilution of the PROTACs.

  • Incubation: Incubate the plates for a period of 72 hours.

  • Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours. Viable cells will metabolize the reagent to produce a colored formazan product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of c-MET is mediated by the ubiquitin-proteasome system.

Protocol Summary:

  • Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing epitope-tagged c-MET and HA-tagged ubiquitin.

  • PROTAC and Inhibitor Treatment: Treat the transfected cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132).

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the epitope-tagged c-MET using specific antibodies conjugated to beads.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot.

  • Detection: Probe the Western blot with an anti-HA antibody to detect ubiquitinated c-MET, which will appear as a high-molecular-weight smear.

Conclusion

The development of capmatinib-based PROTACs represents a significant advancement in the targeted degradation of c-MET. Head-to-head comparisons with the earlier generation foretinib-based PROTAC, this compound, reveal substantial improvements in several key areas:

  • Superior Potency: Capmatinib-based PROTACs exhibit significantly lower DC50 values, indicating more efficient degradation of c-MET.

  • Enhanced Selectivity: By leveraging a more selective warhead, capmatinib-based PROTACs demonstrate a cleaner off-target profile, which is highly desirable for therapeutic applications.

  • Stronger Downstream Effects: The potent degradation translates into more effective inhibition of downstream oncogenic signaling pathways.

These findings underscore the importance of rational warhead selection in PROTAC design. While this compound was a valuable proof-of-concept for c-MET degradation, the data strongly supports the continued development of capmatinib-based PROTACs as a more potent and selective strategy for treating c-MET-driven cancers. Future research will likely focus on optimizing linker composition and E3 ligase recruitment to further enhance the efficacy and drug-like properties of these promising molecules.

References

evaluating off-target kinase degradation of SJF-8240

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Off-Target Kinase Degradation: SJF-8240 and Alternatives

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This compound is a PROTAC developed to induce the degradation of the c-MET receptor tyrosine kinase, a key driver in various cancers.[1][2] It achieves this by linking the c-MET inhibitor foretinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] While potent, a critical aspect of evaluating any PROTAC is its selectivity. Off-target degradation, where the PROTAC eliminates proteins other than its intended target, can lead to unforeseen toxicity and side effects.

This guide provides a comparative analysis of the off-target kinase degradation profile of this compound against alternative MET degraders. It includes quantitative data from proteomic studies and detailed experimental protocols for researchers to conduct their own off-target assessments.

Comparative Analysis of Kinase Degradation

Global proteomic analyses have been employed to determine the selectivity of this compound. These studies reveal that while effective against c-MET, this compound also induces the degradation of several other kinases. This profile is largely influenced by the promiscuity of its kinase-binding warhead, foretinib.

A direct comparison with a more recently developed MET-targeting PROTAC, 48-284 , highlights the differences in selectivity. The PROTAC 48-284 utilizes capmatinib, a more selective MET inhibitor, as its warhead.[3] Mass spectrometry-based analysis showed that this compound degraded nine kinases, whereas 48-284 only degraded four, demonstrating a significant improvement in selectivity.[3]

Furthermore, studies on PROTACs using the same foretinib warhead but with different linker compositions have shown that even single-atom alterations can dramatically change degradation selectivity, particularly among closely related kinase isoforms like p38α and p38δ.[4]

Table 1: Comparison of Off-Target Kinase Degradation

CompoundPrimary TargetWarheadE3 Ligase RecruiterKnown Off-Target Kinases DegradedReference
This compound c-METForetinibVHL9 kinases identified in a proteomic screen, including p38α and p38δ.[3][4]
48-284 c-METCapmatinibVHLMET, PDPK1, EPHA2, PIK3R4[3]

Experimental Protocols

Evaluating the off-target profile of a degrader is essential for its development. The following are detailed protocols for key experiments used to identify and validate off-target kinase degradation.

Protocol 1: Global Proteomic Profiling by Mass Spectrometry

This method provides an unbiased, proteome-wide quantification of protein degradation following treatment with a PROTAC.

Objective: To identify all proteins, including kinases, that are degraded upon treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., GTL16, Hs746T) to approximately 80% confluency.

    • Treat cells with a range of concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Take a standardized amount of protein (e.g., 50 µg) from each sample. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Labeling and Mass Spectrometry (LC-MS/MS):

    • For quantitative analysis, label peptides with tandem mass tags (TMT) or use a label-free quantification (LFQ) approach.[5]

    • Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a human protein database to identify and quantify proteins.

    • Normalize the protein abundance data across all samples.

    • For each protein, calculate the fold change in abundance between the this compound-treated sample and the vehicle control.

    • Identify significant off-target degradation candidates as proteins showing a statistically significant reduction in abundance (e.g., >2-fold reduction, p-value < 0.05).[3]

Protocol 2: Western Blotting for Off-Target Validation

This technique is used to confirm the degradation of specific protein candidates identified from the proteomic screen.

Objective: To validate the degradation of a suspected off-target kinase (e.g., p38α).

Methodology:

  • Sample Preparation:

    • Treat cells with this compound and a vehicle control as described in Protocol 1.

    • Lyse cells and determine protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein lysate (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[6]

    • Incubate the membrane with a primary antibody specific to the suspected off-target protein overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to confirm if the protein level decreases in the this compound-treated samples compared to the control.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and biological pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_proteomics Proteomics Analysis cluster_analysis Data Analysis & Validation cell_culture 1. Culture Cells treatment 2. Treat with this compound & Vehicle Control cell_culture->treatment lysis 3. Cell Lysis & Protein Digestion treatment->lysis lcms 4. LC-MS/MS Analysis lysis->lcms data_analysis 5. Identify & Quantify Proteins lcms->data_analysis candidate_id 6. Identify Degradation Candidates data_analysis->candidate_id validation 7. Validate with Western Blot candidate_id->validation

Caption: Workflow for proteomic identification of off-target degradation.

cMET_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor RAS RAS cMET->RAS PI3K PI3K cMET->PI3K Proteasome Proteasomal Degradation cMET->Proteasome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation p38 p38 MAPK (Off-Target) p38->Proteasome SJF8240 This compound SJF8240->cMET Induces Degradation SJF8240->p38 Off-Target Degradation

Caption: c-MET signaling and the action of this compound.

Conclusion

The evaluation of this compound reveals that while it is an effective degrader of its primary target, c-MET, its selectivity is limited by its foretinib warhead, leading to the degradation of multiple off-target kinases.[3] Comparative data with the more selective degrader, 48-284, underscores the critical importance of warhead selection in designing PROTACs with cleaner off-target profiles.[3] For researchers in drug development, employing rigorous, unbiased methods like mass spectrometry-based proteomics is essential for a comprehensive understanding of a degrader's specificity. Subsequent validation of identified off-targets through methods like Western blotting is a crucial step in characterizing the safety and therapeutic window of novel protein degraders.

References

Unveiling the Cross-Reactivity Profile of SJF-8240: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of the cross-reactivity of SJF-8240, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the c-MET receptor tyrosine kinase. By examining its performance against alternative degraders and presenting the underlying experimental data, this document serves as a critical resource for evaluating its suitability in research and therapeutic development.

This compound is a heterobifunctional molecule that links the kinase inhibitor foretinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This design hijacks the cell's natural protein disposal machinery to specifically target c-MET for degradation. However, the cross-reactivity of the foretinib "warhead" raises important questions about the selectivity of this compound.

Comparative Kinase Degradation Profile

Recent proteomic studies have shed light on the degradation profile of foretinib-based PROTACs. A study by Bondeson et al. (2018) investigated a closely related foretinib-VHL PROTAC, referred to as VHL PROTAC 1, which shares the same functional moieties as this compound. Their quantitative mass spectrometry analysis revealed that while foretinib itself binds to over 50 kinases, the PROTAC version induces the degradation of a much smaller and more selective subset.

This analysis identified nine kinases that were significantly degraded by the foretinib-VHL PROTAC. In contrast, a more selective c-MET degrader, 48-284 (based on the c-MET inhibitor capmatinib), was found to degrade only four kinases, highlighting the impact of the warhead's intrinsic selectivity on the final PROTAC's cross-reactivity.

The table below summarizes the kinases degraded by the foretinib-VHL PROTAC (analogous to this compound) as identified by quantitative proteomics.

Degraded Kinases (Foretinib-VHL PROTAC)
AAK1
AURKA
CAMKK2
c-MET
FLT3
MAP4K4
p38α (MAPK14)
SLK
STK10

Experimental Protocols

The identification of degraded kinases was achieved through a quantitative mass spectrometry-based proteomics workflow. This methodology allows for the precise measurement of changes in protein abundance across the entire proteome upon treatment with a PROTAC.

Global Proteomics Workflow for Off-Target Identification
  • Cell Culture and Treatment: A suitable human cell line (e.g., MDA-MB-231) is cultured to approximately 70-80% confluency. The cells are then treated with the PROTAC at an optimal concentration (e.g., 1 µM) for a defined period (e.g., 24 hours). Control groups include a vehicle-treated sample (e.g., DMSO) and a negative control PROTAC (an inactive epimer that does not bind the E3 ligase).

  • Cell Lysis and Protein Extraction: Following treatment, cells are harvested and lysed to release the total protein content.

  • Protein Digestion: The extracted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using a protease, typically trypsin.

  • Isobaric Labeling (Tandem Mass Tag - TMT): The resulting peptide mixtures from each experimental condition are labeled with unique isobaric mass tags. These tags have the same mass and chemical structure but produce different reporter ions upon fragmentation in the mass spectrometer. This allows for the simultaneous analysis and relative quantification of proteins from multiple samples in a single experiment.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by high-performance liquid chromatography (HPLC) and then introduced into a high-resolution mass spectrometer. The instrument isolates and fragments the peptides, and the resulting fragmentation spectra are used to identify the peptide sequences and quantify the abundance of the reporter ions.

  • Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify thousands of proteins. The relative abundance of each protein in the PROTAC-treated samples is compared to the control samples. Proteins showing a statistically significant decrease in abundance are identified as potential off-targets of the degrader.

Signaling Pathways and Experimental Workflow

The mechanism of action of this compound and the workflow for assessing its cross-reactivity can be visualized through the following diagrams.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation SJF8240 This compound (PROTAC) Ternary_Complex Ternary Complex (c-MET : this compound : VHL) SJF8240->Ternary_Complex cMET c-MET (Target Protein) cMET->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation c-MET Degradation Proteasome->Degradation

Mechanism of this compound action.

Proteomics_Workflow cluster_1 Quantitative Proteomics Workflow A Cell Culture & PROTAC Treatment B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D TMT Labeling C->D E LC-MS/MS Analysis D->E F Data Analysis & Protein Quantification E->F G Identification of Degraded Proteins F->G

Experimental workflow for cross-reactivity.

References

Benchmarking SJF-8240 Against Novel c-MET Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with protein degraders emerging as a powerful modality to overcome the limitations of traditional inhibitors. The c-MET proto-oncogene, a receptor tyrosine kinase often dysregulated in various cancers, has become a prime target for this approach. This guide provides a comparative analysis of the c-MET degrader SJF-8240 against recently developed novel c-MET degraders, offering a quantitative and methodological resource for researchers in the field.

Performance Comparison of c-MET Degraders

The following tables summarize the in vitro performance of this compound and other novel c-MET degraders based on available data. It is important to note that direct comparisons are nuanced due to variations in experimental conditions, such as the cell lines used.

Table 1: Comparison of Degradation Potency (DC50) and Anti-proliferative Activity (IC50)

CompoundTarget WarheadE3 Ligase LigandDC50Cell Line for DC50IC50Cell Line for IC50
This compound ForetinibVHL2614 ± 115 nM[1][2]METex14Δ-GFP HEK293T66.7 nM[3]GTL16
48-284 CapmatinibVHL144 ± 5 nM[1][2]METex14Δ-GFP HEK293TNot ReportedNot Reported
Compound 22b TepotinibCRBN0.59 nM[4][5][6]EBC-1Not ReportedEBC-1
D10 TepotinibThalidomide (CRBN)Picomolar range[7]EBC-1, Hs746TLow nanomolar range[7]EBC-1, Hs746T
D15 TepotinibThalidomide (CRBN)Picomolar range[7]EBC-1, Hs746TLow nanomolar range[7]EBC-1, Hs746T
Met-DD4 Not SpecifiedNot Specified6.21 nM[8][9]Not Specified4.37 nM[8][9]MKN-45

Table 2: Selectivity Profile

CompoundNumber of Kinases Degraded (Off-Targets)Key Off-Targets Identified
This compound 9[1]Not specified in detail
48-284 4[1]PDPK1, EPHA2, PIK3R4

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of c-MET degraders.

Western Blot for c-MET Degradation (DC50 Determination)

This protocol outlines the steps to quantify the degradation of c-MET protein in response to degrader treatment.

  • Cell Culture and Treatment: Plate cancer cells with endogenous c-MET expression (e.g., EBC-1, Hs746T, GTL16) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the c-MET degrader (e.g., this compound or novel degraders) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for c-MET overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify the band intensities using densitometry software. Normalize the c-MET protein levels to a loading control (e.g., β-actin or GAPDH). The DC50 value, the concentration at which 50% of the protein is degraded, is calculated from a dose-response curve.

Cell Viability Assay (IC50 Determination)

This protocol describes how to measure the anti-proliferative effect of c-MET degraders.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the c-MET degrader. Include a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours at 37°C.[10][11]

  • Data Acquisition: For MTT assays, solubilize the formazan crystals with a solubilization solution before measuring the absorbance. For MTS assays, the product is soluble, and absorbance can be read directly.[10][11] Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizing Pathways and Workflows

c-MET Signaling Pathway

The following diagram illustrates the major signaling cascades activated by the c-MET receptor upon binding its ligand, hepatocyte growth factor (HGF). Dysregulation of this pathway is a key driver in many cancers.

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 HGF HGF HGF->cMET Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Caption: The c-MET signaling pathway, initiated by HGF binding, activates downstream cascades like RAS/MAPK and PI3K/AKT, promoting cancer cell activities.

Experimental Workflow for Benchmarking c-MET Degraders

This diagram outlines a typical workflow for the head-to-head comparison of different c-MET degraders.

Degrader_Benchmarking_Workflow cluster_start Compound Selection cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion SJF8240 This compound Degradation Degradation Assay (Western Blot) SJF8240->Degradation Viability Cell Viability Assay (MTT/MTS) SJF8240->Viability Selectivity Selectivity Profiling (e.g., KinomeScan) SJF8240->Selectivity NovelDegraders Novel c-MET Degraders (e.g., 48-284, 22b) NovelDegraders->Degradation NovelDegraders->Viability NovelDegraders->Selectivity DC50_IC50 Determine DC50 & IC50 Degradation->DC50_IC50 Viability->DC50_IC50 OffTarget Identify Off-Targets Selectivity->OffTarget Comparison Comparative Analysis & Lead Candidate Selection DC50_IC50->Comparison OffTarget->Comparison

Caption: A streamlined workflow for the comparative evaluation of c-MET degraders, from initial compound testing to final data analysis and candidate selection.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for SJF-8240

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the PROTAC degrader SJF-8240, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible handling of this compound. As a precautionary measure, this compound and any materials that have come into contact with it should be treated as hazardous chemical waste.

Summary of Key Safety and Handling Data

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 2230821-68-6
Molecular Formula C58H65F2N7O11S
Molecular Weight 1106.25
Hazards Assumed to be harmful if swallowed and potentially toxic to aquatic life with long-lasting effects. Treat as hazardous chemical waste.[1]
Storage (Powder) Store at -20°C.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocols: General Handling and Disposal

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in any form (powder or in solution).

Waste Collection:

  • Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.[1]

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.[1]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as chemical waste.[1]

Spill Management: In the event of a spill, prevent further leakage or spreading.

  • For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • For solid spills, carefully sweep or scoop the material to avoid dust generation.

  • Collect all spill cleanup materials into a designated, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.

Final Disposal: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[2] Do not dispose of this chemical down the drain or in general trash.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Disposal Workflow for this compound

cluster_0 Start: this compound Waste Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Storage cluster_4 Disposal cluster_5 End: Proper Disposal start This compound Waste (Solid, Liquid, Contaminated Materials) solid_waste Solid Waste (Unused powder, contaminated solids) start->solid_waste Segregate liquid_waste Liquid Waste (Solutions containing this compound) start->liquid_waste Segregate solid_container Collect in Labeled, Sealed Container for Solid Chemical Waste solid_waste->solid_container liquid_container Collect in Labeled, Sealed Container for Liquid Chemical Waste liquid_waste->liquid_container storage Store in Designated Hazardous Waste Storage Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Approved Hazardous Waste Disposal Service storage->disposal end Waste is Properly Disposed of according to Regulations disposal->end

Caption: Workflow for the proper disposal of this compound waste.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound is a PROTAC (Proteolysis Targeting Chimera) degrader that targets the c-MET protein. PROTACs are bifunctional molecules that induce the degradation of a target protein by utilizing the cell's natural waste disposal system, the ubiquitin-proteasome system.[3]

The general mechanism involves the PROTAC molecule forming a ternary complex with the target protein (c-MET) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome.

cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation PROTAC This compound (PROTAC) Ternary Ternary Complex (c-MET - this compound - E3 Ligase) PROTAC->Ternary Target c-MET Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Tagging (Polyubiquitination) Ternary->Ub Induces Proteasome Proteasome Ub->Proteasome Recognized by Degradation c-MET Degradation Proteasome->Degradation Leads to

Caption: Mechanism of this compound mediated c-MET protein degradation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.